Phenyl 4-methylbenzenesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQFPRKQBWRRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278879 | |
| Record name | Phenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640-60-8 | |
| Record name | Phenyl tosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=640-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 640-60-8 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 640-60-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl 4-methylbenzenesulfonate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl p-toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Phenyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of phenyl 4-methylbenzenesulfonate, a valuable intermediate in organic synthesis. The document outlines the core chemical principles, a detailed experimental protocol, and a summary of relevant quantitative data.
Introduction
The synthesis of this compound is a classic example of an esterification reaction, specifically the formation of a sulfonate ester. This process involves the reaction of phenol with 4-methylbenzenesulfonyl chloride (also known as p-toluenesulfonyl chloride or tosyl chloride). The reaction is typically carried out under Schotten-Baumann conditions, which utilize a base to facilitate the reaction and neutralize the acidic byproduct.[1][2][3] The resulting this compound, often referred to as phenyl tosylate, serves as a key substrate in various coupling reactions and as a protecting group in multi-step syntheses.
The overall chemical transformation is depicted in the following reaction scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Core Synthesis Pathway
The primary pathway for the synthesis of this compound involves the nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride. The reaction is typically performed in an inert solvent, such as dichloromethane, in the presence of a base like pyridine.[4]
The reaction mechanism proceeds as follows:
-
Deprotonation: The base, pyridine, deprotonates the hydroxyl group of phenol to form the more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the sulfur atom of 4-methylbenzenesulfonyl chloride.
-
Chloride Elimination: The tetrahedral intermediate collapses, leading to the elimination of a chloride ion and the formation of the desired this compound.
-
Neutralization: The pyridine neutralizes the hydrochloric acid (HCl) generated during the reaction, forming pyridinium chloride.
References
An In-depth Technical Guide to the Chemical Properties of Phenyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Phenyl 4-methylbenzenesulfonate, a key intermediate in organic synthesis. This document outlines its core characteristics, spectroscopic data, and a detailed experimental protocol for its synthesis, presented in a format tailored for scientific and research applications.
Core Chemical Properties
This compound, also known as phenyl tosylate, is a sulfonate ester that serves as a versatile reagent in organic chemistry, particularly in nucleophilic substitution reactions where the tosylate group acts as an excellent leaving group.
| Property | Value | Source |
| CAS Number | 640-60-8 | [1] |
| Molecular Formula | C₁₃H₁₂O₃S | [1][2] |
| Molecular Weight | 248.30 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 96°C | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the hydrogen atoms within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.70 | d, J= 8.1 Hz | 2H | Protons ortho to the sulfonyl group on the tosyl ring |
| 7.40–7.17 | m | 5H | Phenyl group protons and protons meta to the sulfonyl group on the tosyl ring |
| 6.98 | d, J = 7.4 Hz | 2H | Protons ortho to the oxygen on the phenyl ring |
| 2.44 | s | 3H | Methyl group protons on the tosyl ring |
| Solvent: CDCl₃, Frequency: 400 MHz[3] |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum helps in identifying the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 149.69 | Carbon attached to oxygen on the phenyl ring |
| 145.33 | Carbon attached to the sulfonyl group on the tosyl ring |
| 132.48 | Quaternary carbon of the tosyl group |
| 129.74 | Carbons ortho to the sulfonyl group on the tosyl ring |
| 129.60 | Carbons of the phenyl group |
| 128.52 | Carbons meta to the sulfonyl group on the tosyl ring |
| 127.07 | Carbon para to the oxygen on the phenyl ring |
| 122.39 | Carbons ortho to the oxygen on the phenyl ring |
| 21.70 | Methyl carbon on the tosyl ring |
| Solvent: CDCl₃, Frequency: 100 MHz[3] |
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound via the esterification of phenol with 4-toluenesulfonyl chloride. This reaction is a standard method for the preparation of tosylate esters.
Materials and Reagents:
-
Phenol
-
4-Toluenesulfonyl chloride (Tosyl chloride)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add pyridine (1.2 equivalents). The base acts as a catalyst and scavenges the hydrochloric acid generated during the reaction.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add 4-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by adding 1 M hydrochloric acid to neutralize the excess pyridine. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Components
The diagram below shows the logical relationship between the reactants and the final product in the synthesis of this compound.
Caption: Logical relationship of reactants and products.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[4] Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse the affected area with plenty of water.[4] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
Spectroscopic Data of Phenyl 4-methylbenzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Phenyl 4-methylbenzenesulfonate, also commonly known as phenyl tosylate. This compound is a crucial intermediate in organic synthesis, valued for the tosylate group's excellent leaving group properties. Accurate spectroscopic characterization is essential for its quality control and use in subsequent chemical transformations. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.75 - 7.72 | d | 8.3 | H-2', H-6' |
| 7.37 - 7.34 | d | 8.0 | H-3', H-5' |
| 7.32 - 7.27 | m | H-3, H-4, H-5 | |
| 7.11 - 7.08 | m | H-2, H-6 | |
| 2.45 | s | CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 149.7 | C-1 |
| 145.4 | C-4' |
| 132.9 | C-1' |
| 129.9 | C-3', C-5' |
| 129.6 | C-4 |
| 128.5 | C-2', C-6' |
| 126.9 | C-3, C-5 |
| 121.7 | C-2, C-6 |
| 21.7 | CH₃ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070-3030 | Medium | C-H stretch (aromatic) |
| 1595, 1490 | Strong, Medium | C=C stretch (aromatic) |
| 1375 | Strong | SO₂ asymmetric stretch |
| 1180 | Strong | SO₂ symmetric stretch |
| 1195, 1095 | Strong | C-O stretch |
| 815, 685 | Strong | C-H out-of-plane bend |
Sample Preparation: KBr pellet
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 248 | 25 | [M]⁺ (Molecular Ion) |
| 155 | 10 | [M - C₆H₅O]⁺ |
| 93 | 100 | [C₆H₅O]⁺ |
| 91 | 40 | [C₇H₇]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
| 65 | 20 | [C₅H₅]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance 400 MHz spectrometer equipped with a 5 mm broadband probe was used for acquiring both ¹H and ¹³C NMR spectra.
Sample Preparation: Approximately 10-15 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 8278 Hz (20.7 ppm)
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.3 s
-
Spectral Width: 23810 Hz (236 ppm)
-
Temperature: 298 K
Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using the instrument's standard software (TopSpin). Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector was utilized.
Sample Preparation: A small amount of this compound (approximately 1-2 mg) was finely ground with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Mode: Transmittance
Data Processing: The spectrum was recorded against a background of a pure KBr pellet. The resulting transmittance spectrum was converted to absorbance for peak analysis.
Mass Spectrometry (MS)
Instrumentation: A Thermo Fisher Scientific GC-MS system (ISQ single quadrupole) was used for mass analysis.
Sample Introduction: A dilute solution of this compound in dichloromethane was injected into the gas chromatograph.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 15 °C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: 40 - 450 m/z
-
Scan Rate: 1 scan/s
Data Processing: The acquired mass spectra were analyzed to identify the molecular ion peak and the major fragment ions.
Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for the structural elucidation of an organic compound like this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic analysis of this compound.
Phenyl 4-methylbenzenesulfonate: A Technical Whitepaper on its Chemical Reactivity and the Biological Mechanisms of Structurally Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phenyl 4-methylbenzenesulfonate, also commonly known as phenyl tosylate, is a chemical compound primarily utilized in organic synthesis as an effective leaving group. Extensive investigation of scientific literature reveals a notable lack of evidence for a specific, well-defined biological mechanism of action for this compound itself. Its principal role is in facilitating chemical reactions, rather than eliciting a direct pharmacological response. However, the foundational structure of this compound is present in more complex molecules that do exhibit significant biological activities. This guide provides a detailed overview of the chemical action of this compound and explores the mechanisms of action of these structurally related, biologically active compounds, such as the Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs).
This compound (Phenyl Tosylate): Chemical Identity and Primary Role
This compound is an organic ester with the chemical formula C₁₃H₁₂O₃S. It is synthesized from phenol and 4-toluenesulfonyl chloride. The key feature of this molecule is the tosylate group (-SO₃C₆H₄CH₃), which is an excellent leaving group in nucleophilic substitution reactions. This property is attributed to the stability of the resulting tosylate anion, which is resonance-stabilized.[1]
The primary "action" of this compound is therefore chemical rather than biological. It serves as a reagent to convert poor leaving groups (like hydroxyl groups) into good leaving groups, thereby facilitating a wide range of chemical transformations.[2][3]
Caption: Chemical structure of this compound.
Mechanism of Action of Structurally Related Compounds: Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs)
While this compound itself lacks a known biological mechanism of action, the structurally related PAIB-SOs are a class of prodrugs with potent antimitotic activity.[4][5] These compounds are designed to be selectively activated in cancer cells that overexpress the cytochrome P450 1A1 (CYP1A1) enzyme.[6][7]
The mechanism of action for PAIB-SOs can be summarized as follows:
-
Prodrug Uptake: The PAIB-SO prodrug, which is relatively inert, is taken up by cells.[7]
-
CYP1A1-Mediated Bioactivation: In cancer cells with high levels of CYP1A1, the enzyme metabolizes the PAIB-SO through N-dealkylation.[6][7] This process removes the alkyl group from the imidazolidin-2-one moiety.
-
Formation of the Active Metabolite: The N-dealkylation results in the formation of the active cytotoxic metabolite, phenyl 4-(2-oxo-3-imidazolidin-1-yl)benzenesulfonate (PIB-SO).[4]
-
Antimitotic Activity: The active PIB-SO metabolite disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[6]
This targeted activation makes PAIB-SOs highly selective for cancer cells expressing CYP1A1, thereby reducing toxicity to normal, healthy cells.[4][6]
Caption: Signaling pathway for PAIB-SO prodrug activation.
Quantitative Data for PAIB-SO Derivatives
The following tables summarize key quantitative data for representative PAIB-SO compounds from in vivo studies.
Table 1: In Vivo Half-Life of PAIB-SO Derivatives [4][5]
| Compound | Half-Life (t₁/₂) in hours |
| CEU-835 | 8.1 ± 1.7 |
| CEU-934 | 23.2 ± 4.4 |
| CEU-938 | 21.5 ± 1.7 |
Table 2: Antiproliferative Activity of PAIB-SO Derivatives [6]
| Compound | Cell Line | IC₅₀ (µM) |
| PAIB-SO with 3,5-Cl | MCF7 | Sub-micromolar |
| PAIB-SO with 3,5-Br | MCF7 | Sub-micromolar |
| PAIB-SO with 3,4,5-OMe | MCF7 | Sub-micromolar |
| PAIB-SO with isobutyl group | MDA-MB-468 | 0.13 - 6.9 |
Experimental Protocols
As there are no established biological assays for this compound due to its primary role as a chemical reagent, this section provides a general protocol for a cytotoxicity assay, which would be a first step in evaluating the biological activity of any compound. Following this, a summary of the experimental methods used in the study of PAIB-SOs is provided.
General Cytotoxicity Assay Protocol (Example)
This protocol describes a standard MTT assay to determine the cytotoxic effects of a compound on a cancer cell line.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for a typical cytotoxicity assay.
Methodologies for PAIB-SO Evaluation
The following experimental procedures were utilized in the characterization of PAIB-SO derivatives[4][5]:
-
In Vivo Toxicity and Half-Life Studies: Healthy female CD1® IGS mice were administered PAIB-SOs intravenously. Toxicity was assessed by monitoring distress behaviors, performing organ necropsy, and conducting total blood cell counts and histology. Blood samples were collected at various time points to determine the pharmacokinetic profile and half-life of the compounds.[4][5]
-
Antitumor Activity in Xenograft Models: MCF7 tumor cells were implanted in CD1-Foxn1nu Nude female mice. Once tumors were established, mice were treated with PAIB-SOs, and tumor growth was monitored over time and compared to control groups.[4]
-
Cell Cycle Analysis: Cancer cells treated with PAIB-SOs were fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Immunofluorescence Microscopy: Cells were treated with PAIB-SOs, fixed, and stained with antibodies against tubulin to visualize the microtubule network and assess the extent of disruption.
-
In Vitro Microsome Assays: The metabolic stability and biotransformation of PAIB-SOs were evaluated using liver microsomes from different species.[4]
Conclusion
This compound is a valuable reagent in organic chemistry, primarily acting as a precursor to introduce a good leaving group in a molecule. The scientific literature does not support a direct biological mechanism of action for this compound. However, its core structure is a key component of innovative prodrugs like PAIB-SOs, which demonstrate a sophisticated, targeted mechanism of action against cancer cells. The study of such related compounds provides valuable insights into how fundamental chemical moieties can be incorporated into complex molecular designs to achieve specific and potent biological effects. Future research in this area will likely continue to leverage the chemical properties of structures like this compound to develop novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 640-60-8: Phenyl tosylate | CymitQuimica [cymitquimica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models | MDPI [mdpi.com]
- 5. Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched alkyl of phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as unique cytochrome P450 1A1-activated antimitotic prodrugs: Biological evaluation and mechanism of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phenyl 4-methylbenzenesulfonate: Discovery and History
This technical guide provides a comprehensive overview of Phenyl 4-methylbenzenesulfonate, a significant reagent and intermediate in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into its historical context, physicochemical properties, detailed synthesis protocols, and its role in key chemical transformations.
Introduction and Historical Context
This compound, also known as phenyl tosylate, belongs to the class of sulfonate esters. Its history is not marked by a singular moment of discovery but is rather intertwined with the development of p-toluenesulfonyl chloride (tosyl chloride) as a pivotal reagent in organic chemistry in the early 20th century. The utility of tosylates as excellent leaving groups in nucleophilic substitution and elimination reactions propelled their widespread adoption.
The foundational work on the synthesis and application of aryl sulfonates, including phenyl tosylate, is exemplified by the research of chemists like Fritz Ullmann, who, in the early 1900s, pioneered copper-catalyzed reactions of aryl halides, laying the groundwork for cross-coupling reactions where aryl tosylates would later become important substrates. A key publication by Stuart Tipson in 1944 on the esters of p-toluenesulfonic acid further solidified the understanding and application of these compounds in synthetic chemistry.[1] These early investigations established the basis for the versatile role that this compound and other aryl tosylates play in modern organic synthesis.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is crucial for its application in research and development. The following table summarizes its key physicochemical and spectroscopic properties.
| Property | Value | Reference |
| CAS Number | 640-60-8 | [2][3][4][5][6][7] |
| Molecular Formula | C₁₃H₁₂O₃S | [3][8][5][6][7] |
| Molecular Weight | 248.30 g/mol | [3][8][5][7] |
| Melting Point | 94-97 °C | [4][6] |
| Boiling Point | Not widely reported | |
| Density | Not widely reported | |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Soluble in organic solvents like dichloromethane and ether; limited solubility in water. | [9] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.70 (d, J= 8.1 Hz, 2H), 7.40–7.17 (m, 5H), 6.98 (d, J = 7.4 Hz, 2H), 2.44 (s, 3H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 149.69, 145.33, 132.48, 129.74, 129.60, 128.52, 127.07, 122.39, 21.70 |
Experimental Protocols
The synthesis of this compound is typically achieved by the reaction of phenol with p-toluenesulfonyl chloride in the presence of a base. This method is a standard procedure for the formation of sulfonate esters.
Synthesis of this compound
Materials and Reagents:
-
Phenol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous dichloromethane (10 volumes).
-
Addition of Base: To the stirred solution, add pyridine or triethylamine (1.5 equivalents). Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.2 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
Applications in Synthetic Chemistry and Signaling Pathways
This compound is a versatile substrate in a variety of important organic transformations, primarily due to the excellent leaving group ability of the tosylate moiety.
Cross-Coupling Reactions
Aryl tosylates are valuable alternatives to aryl halides in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-nitrogen bonds, respectively, which are ubiquitous in pharmaceuticals and functional materials.
In the Suzuki-Miyaura coupling, this compound can be coupled with an organoboron reagent in the presence of a palladium catalyst and a base to form a biaryl product. The catalytic cycle involves oxidative addition of the aryl tosylate to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the product and regenerate the catalyst.[10][11]
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and an amine. The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination to form the arylamine product.[2][3][9][12]
Photo-Fries Rearrangement
Aryl esters, including aryl tosylates, can undergo a photo-Fries rearrangement upon exposure to UV light. This reaction involves the homolytic cleavage of the aryl-oxygen bond, generating a radical pair. These radicals can then recombine in-cage to form ortho- and para-substituted phenols, or escape the solvent cage to form other products. For aryl tosylates, this can lead to the formation of hydroxyphenyl tolyl sulfones.[4]
Conclusion
This compound, a compound with a rich history rooted in the development of modern synthetic organic chemistry, continues to be a valuable and versatile tool for researchers. Its well-defined physicochemical properties and predictable reactivity make it an indispensable building block in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in the laboratory and inspire further innovation in its application.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Phenyl p-Toluenesulfonate | 640-60-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Phenyl p-Toluenesulfonate 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. Phenyl p-Toluenesulfonate | 640-60-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 640-60-8|Phenyl p-Toluenesulfonate|BLD Pharm [bldpharm.com]
- 8. scbt.com [scbt.com]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. N-p-Toluenesulfinylimidazole: A New in situ Reagent for the Mild and Efficient Synthesis of p-Toluenesulfinate Alkyl Esters and Aryl Esters [organic-chemistry.org]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide on the Crystal Structure Analysis of Phenyl 4-methylbenzenesulfonate and its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive search of publicly available scientific databases and literature did not yield a complete, published crystal structure for Phenyl 4-methylbenzenesulfonate (also known as phenyl tosylate). Therefore, this guide will provide a detailed analysis of a closely related analog, Biphenyl-4-yl 4-methylbenzenesulfonate , to serve as a representative example of the crystallographic features of aryl sulfonates. This will be supplemented with general experimental protocols applicable to the synthesis and crystallization of this compound.
Introduction
This compound is an organic compound belonging to the sulfonate ester family. These molecules are of significant interest in organic synthesis, serving as excellent leaving groups in nucleophilic substitution reactions and as key intermediates in the preparation of various pharmaceutical and agrochemical compounds. The three-dimensional arrangement of atoms within the crystal lattice is crucial for understanding its physical properties, stability, and intermolecular interactions, which in turn can influence its reactivity and biological activity. This guide provides an overview of the crystallographic data for a representative aryl sulfonate and outlines the experimental procedures for its synthesis and crystal growth.
Crystal Structure Analysis of a Representative Aryl Sulfonate: Biphenyl-4-yl 4-methylbenzenesulfonate
The crystal structure of Biphenyl-4-yl 4-methylbenzenesulfonate (C₁₉H₁₆O₃S) provides valuable insights into the molecular geometry and packing of aryl sulfonates.
Quantitative Crystallographic Data
The following table summarizes the key crystallographic data for Biphenyl-4-yl 4-methylbenzenesulfonate.
| Parameter | Value |
| Chemical Formula | C₁₉H₁₆O₃S |
| Formula Weight | 324.38 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| Unit Cell Dimensions | a = 33.2932(10) Å, b = 7.9284(2) Å, c = 5.7903(2) Å |
| Unit Cell Volume | 1528.42(8) ų |
| Z (Molecules per unit cell) | 4 |
| Temperature | 100 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) | 1.410 Mg m⁻³ |
| Dihedral Angle | The dihedral angle between the two coplanar biphenyl rings and the toluene ring is 52.72(6)°. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the reaction of phenol with p-toluenesulfonyl chloride in the presence of a base.
Materials and Reagents:
-
Phenol
-
p-Toluenesulfonyl chloride
-
Pyridine or aqueous sodium hydroxide
-
Dichloromethane (DCM) or other suitable organic solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phenol (1.0 equivalent) in dichloromethane.
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonylating Agent: Dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a minimal amount of dichloromethane and add it dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with 1 M HCl. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization.
Crystallization Protocol for Aryl Sulfonates
High-quality single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a common and effective method.
Materials and Reagents:
-
Crude this compound
-
A suitable solvent or solvent system (e.g., ethanol, methanol, ethyl acetate/hexane)
Procedure:
-
Solvent Selection: Determine a suitable solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Dissolution: Dissolve the crude product in a minimum amount of the chosen hot solvent to create a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution quickly.
-
Crystal Growth: Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.
-
Isolation: Once crystals have formed, isolate them by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Experimental Workflow for Synthesis and Crystallization
The following diagram illustrates the general workflow from synthesis to obtaining single crystals for analysis.
Signaling Pathways and Biological Activity
A review of the current scientific literature did not reveal any specific studies detailing the signaling pathways directly modulated by this compound. While some substituted aryl sulfonates have been investigated as prodrugs that can be activated by enzymes like Cytochrome P450 1A1 to exert antimitotic effects, this has not been specifically demonstrated for the parent compound. Further research is required to elucidate any potential biological activities and associated signaling pathways for this compound.
Conclusion
While the specific crystal structure of this compound is not publicly available, the analysis of the closely related Biphenyl-4-yl 4-methylbenzenesulfonate provides a solid foundation for understanding the structural characteristics of this class of compounds. The provided experimental protocols for synthesis and crystallization offer a practical guide for researchers working with aryl sulfonates. Future studies focusing on the single-crystal X-ray diffraction of this compound and the investigation of its biological properties would be valuable additions to the scientific literature.
The Solubility Profile of Phenyl 4-methylbenzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Phenyl 4-methylbenzenesulfonate (also known as phenyl tosylate). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing robust qualitative solubility information derived from the behavior of structurally similar compounds. Furthermore, it offers detailed experimental protocols for the accurate determination of solubility, along with a general workflow for these assessments. This guide is intended to be a valuable resource for researchers and professionals working with this compound in synthesis, purification, and formulation.
Introduction to this compound
This compound is an organic compound belonging to the sulfonate ester family. It is characterized by a phenyl group attached to a tosylate group. This structure makes it a common intermediate and leaving group in organic synthesis. A thorough understanding of its solubility in various solvents is paramount for its effective application in reaction design, process optimization, and the development of new chemical entities.
Solubility of this compound
Direct quantitative solubility data for this compound is not widely available in peer-reviewed journals or chemical databases. However, based on the general solubility principles of aryl sulfonates and related tosylate compounds, a qualitative assessment of its solubility can be inferred. Aryl sulfonates generally exhibit good solubility in polar organic solvents and are less soluble in non-polar and aqueous solutions.[1] Tosylates, in general, are considered to be soluble in a range of common organic solvents. For example, similar compounds are known to be soluble in solvents like ethanol and acetone.[2]
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent Examples | Expected Solubility |
| Polar Protic | Ethanol, Methanol | Soluble |
| Polar Aprotic | Acetone, Dichloromethane, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble |
| Aqueous | Water | Low Solubility |
Note: This table is based on the general solubility behavior of structurally related organic tosylates and aryl sulfonates and should be confirmed by experimental determination.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To ascertain the precise solubility of this compound, the equilibrium shake-flask method is a reliable and widely used technique.[3][4][5][6][7]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps or flasks with stoppers
-
Orbital shaker or incubator with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial or flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Add a known volume of the selected solvent to the vial.
-
-
Equilibration:
-
Sample Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.45 µm) into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.
-
Analytical Techniques for Quantification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[8][9][10][11] A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
UV-Visible Spectrophotometry: If this compound has a chromophore that absorbs in the UV-Vis range, this method can be a straightforward and rapid way to determine its concentration.[8][11][12] A calibration curve of absorbance versus concentration must be established.
Calculation of Solubility:
The solubility (S) is calculated using the following formula:
S = C_diluted × Dilution Factor
Where:
-
C_diluted is the concentration of the diluted sample measured by the analytical instrument.
-
Dilution Factor is the ratio of the final volume to the initial volume of the diluted sample.
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
Workflow and Visualization
The following diagrams illustrate the general workflow for determining the solubility of a chemical compound.
Caption: General workflow for determining the solubility of a chemical compound.
Conclusion
While specific quantitative solubility data for this compound is scarce, this guide provides a solid foundation for researchers and professionals by offering qualitative solubility predictions and a detailed, actionable protocol for its experimental determination. The outlined shake-flask method, coupled with standard analytical techniques, allows for the reliable and accurate measurement of this crucial physicochemical property, thereby supporting its effective use in scientific research and development.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. enamine.net [enamine.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. improvedpharma.com [improvedpharma.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. researchgate.net [researchgate.net]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. ingentaconnect.com [ingentaconnect.com]
An In-depth Technical Guide on the Thermal Stability of Phenyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal stability of Phenyl 4-methylbenzenesulfonate (also known as phenyl tosylate). Due to the limited availability of direct experimental data in the public domain for this specific compound, this guide presents a projected thermal decomposition profile based on the analysis of analogous aromatic sulfonate esters and general principles of thermal analysis. This document offers detailed, representative experimental protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents hypothetical quantitative data in a structured format for clarity, and illustrates a plausible thermal decomposition pathway with a Graphviz diagram. The content herein is intended to serve as a valuable resource and a foundational template for researchers and professionals engaged in the thermal analysis of this compound and related compounds.
Introduction
This compound is an aromatic sulfonate ester with applications in organic synthesis and potentially in the development of pharmaceutical intermediates. A thorough understanding of its thermal stability is crucial for safe handling, storage, processing, and for predicting its behavior under elevated temperatures during manufacturing or in final product formulations. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal properties of such compounds.
This guide outlines the expected thermal behavior of this compound, provides detailed methodologies for its analysis, and presents representative data to aid in experimental design and interpretation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₂O₃S |
| Molecular Weight | 248.30 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 94-97 °C |
| Boiling Point | Decomposes before boiling |
| Solubility | Insoluble in water, soluble in many organic solvents |
Projected Thermal Decomposition Profile
Based on the thermal behavior of related aromatic sulfonate esters, the thermal decomposition of this compound is anticipated to be a multi-stage process. The primary decomposition is expected to occur at temperatures above 200°C. A study on a series of aryl sulfonate surfactants indicated decomposition temperatures of 230°C and higher[1]. The degradation of sulfonic acid groups in various polymers is also reported to occur in the 200-400°C range.
The decomposition is likely initiated by the cleavage of the ester linkage (C-O or S-O bonds), leading to the formation of volatile fragments. In the absence of a beta-hydrogen on the phenyl ring, a concerted elimination reaction is unlikely. Therefore, a free-radical mechanism is a more probable pathway for its thermal degradation.
Quantitative Thermal Analysis Data (Representative)
The following tables summarize projected quantitative data from TGA and DSC analyses. Note: This data is representative and intended for illustrative purposes, derived from the expected behavior of similar aromatic sulfonate esters, in the absence of specific published data for this compound.
Table 1: Representative Thermogravimetric Analysis (TGA) Data
| Parameter | Value | Atmosphere |
| Onset of Decomposition (T_onset) | ~ 210 - 230 °C | Nitrogen |
| Temperature of Max. Decomposition Rate (T_peak) | ~ 250 - 270 °C | Nitrogen |
| Mass Loss at 300 °C | ~ 40 - 50 % | Nitrogen |
| Final Residue at 600 °C | ~ 20 - 30 % | Nitrogen |
Table 2: Representative Differential Scanning Calorimetry (DSC) Data
| Parameter | Value | Atmosphere |
| Melting Point (T_m) | 94 - 97 °C | Nitrogen |
| Enthalpy of Fusion (ΔH_fus) | 20 - 30 J/g | Nitrogen |
| Decomposition Onset (T_onset) | ~ 215 - 235 °C | Nitrogen |
| Decomposition Enthalpy (ΔH_decomp) | -150 to -250 J/g (Exothermic) | Nitrogen |
Experimental Protocols
Detailed methodologies for the key thermal analysis experiments are provided below.
5.1 Thermogravimetric Analysis (TGA) Protocol
-
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).
-
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Initial Isotherm: Hold the temperature at 30°C for 5 minutes to allow for temperature and mass stabilization.
-
Heating Ramp: Increase the temperature from 30°C to 600°C at a constant heating rate of 10 °C/min.
-
Final Isotherm (Optional): Hold at 600°C for 10 minutes to ensure the completion of any slow decomposition processes.
-
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of decomposition.
-
Determine the onset temperature of decomposition (T_onset) from the TGA curve.
-
Quantify the mass loss at different temperature intervals and determine the final residual mass.
-
5.2 Differential Scanning Calorimetry (DSC) Protocol
-
Objective: To determine the melting point, enthalpy of fusion, and the energetics of decomposition of this compound.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the fine powder sample into a clean, tared aluminum DSC pan.
-
Hermetically seal the pan to contain any volatiles produced during heating.
-
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Temperature Program:
-
Initial Isotherm: Equilibrate at 25°C for 3 minutes.
-
Heating Ramp: Heat from 25°C to 350°C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the melting point (T_m) as the onset or peak of the endothermic melting transition.
-
Calculate the enthalpy of fusion (ΔH_fus) by integrating the area of the melting peak.
-
Identify the onset temperature of decomposition from the start of the large exothermic event.
-
Calculate the enthalpy of decomposition (ΔH_decomp) by integrating the area of the exothermic decomposition peak.
-
Mandatory Visualizations
6.1 Experimental Workflow for Thermal Analysis
Caption: Workflow for TGA and DSC analysis of this compound.
6.2 Proposed Thermal Decomposition Pathway
Caption: Proposed free-radical decomposition pathway for this compound.
Conclusion
This technical guide provides a foundational understanding of the thermal stability of this compound. While the quantitative data presented is a projection based on analogous compounds, the detailed experimental protocols for TGA and DSC offer a robust starting point for researchers. The proposed thermal decomposition profile, characterized by an initial melting followed by exothermic decomposition likely proceeding through a free-radical mechanism, provides a framework for interpreting experimental results. Further studies, particularly those employing techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), would be invaluable in elucidating the precise decomposition products and confirming the degradation pathway.
References
The Evolving Landscape of Phenyl 4-methylbenzenesulfonate Derivatives in Therapeutic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phenyl 4-methylbenzenesulfonate scaffold, a seemingly simple aromatic sulfonate ester, has emerged as a versatile backbone for the development of novel therapeutic agents. While the parent compound itself displays limited intrinsic biological activity, its derivatives, particularly the Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), are at the forefront of innovative anticancer research. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these compounds, with a focus on their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation.
Anticancer Activity: A Prodrug Approach to Targeting Chemoresistant Tumors
The most significant and well-documented biological activity of this compound derivatives is their potent anticancer effect, which is cleverly engineered through a prodrug strategy. This approach aims to enhance tumor selectivity and minimize systemic toxicity, addressing key challenges in current chemotherapy.
Mechanism of Action: CYP1A1-Mediated Bioactivation and Antimitotic Effects
PAIB-SOs are designed as inactive prodrugs that undergo bioactivation into potent antimitotic agents specifically within the tumor microenvironment.[1][2] This selective activation is contingent on the cytochrome P450 1A1 (CYP1A1) enzyme, which is frequently overexpressed in chemoresistant breast cancer cells but largely absent in healthy tissues.[3]
The proposed mechanism involves the N-dealkylation of the imidazolidinone moiety by CYP1A1, converting the PAIB-SO prodrug into its active metabolite, a phenyl 4-(2-oxo-3-imidazolidin-1-yl)benzenesulfonate (PIB-SO).[2][4] These active PIB-SOs then exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[4] By binding to the colchicine-binding site on β-tubulin, they inhibit tubulin polymerization, leading to a cascade of events including the disruption of the cellular cytoskeleton, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[5]
A related class of compounds, Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs), act as bioisosteres of the sulfonate derivatives and have also demonstrated potent antiproliferative and antiangiogenic activities.[6]
dot
Caption: CYP1A1-mediated bioactivation of PAIB-SO prodrugs in cancer cells.
Quantitative Assessment of Biological Activity
The antitumor efficacy of various this compound derivatives has been quantified through in vitro and in vivo studies. The data presented below summarizes the key findings for several lead compounds.
In Vitro Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table details the IC50 values for selected PAIB-SO and PAIB-SA derivatives against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| PAIB-SO Derivatives | |||
| 3,5-Cl (44) | MCF7 | sub-micromolar | [4] |
| 3,5-Br (45) | MCF7 | sub-micromolar | [4] |
| 3,4,5-OMe (46) | MCF7 | sub-micromolar | [4] |
| Isobutyl-substituted PAIB-SOs | MCF7 | 0.13 - 6.9 | [4] |
| Isobutyl-substituted PAIB-SOs | MDA-MB-468 | 0.13 - 6.9 | [4] |
| PAIB-SA Salt Derivatives | |||
| Various Salts | MCF7 | 0.03 - 11 | [7] |
| Various Salts | MDA-MB-468 | 0.03 - 11 | [7] |
| Various Salts | MDA-MB-231 | 11.3 - >75 | [7] |
| Various Salts | HaCaT | 11.3 - >75 | [7] |
Note: MCF7 and MDA-MB-468 are CYP1A1-positive breast cancer cell lines, while MDA-MB-231 is a CYP1A1-negative breast cancer cell line and HaCaT is a normal human keratinocyte cell line.
In Vivo Antitumor Efficacy and Pharmacokinetics
The antitumor activity of lead PAIB-SO compounds has been evaluated in murine xenograft models of human breast cancer. Additionally, their pharmacokinetic profiles, including systemic half-life, have been determined.
| Compound | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Systemic Half-life (t½) | Reference |
| CEU-835 | MCF7 Xenograft | Multi-intravenous | Limited tumor growth to 51% | 8.1 ± 1.7 h | [3] |
| CEU-934 | MCF7 Xenograft | Multi-intravenous | Decreased initial tumor volume by 25% | 23.2 ± 4.4 h | [3] |
| CEU-938 | MCF7 Xenograft | Multi-intravenous | Decreased initial tumor volume by 29% | 21.5 ± 1.7 h | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
dot
Caption: General experimental workflow for the evaluation of PAIB-SO compounds.
Cell Culture and Maintenance
-
Cell Lines: Human breast cancer cell lines MCF-7 (CYP1A1-positive, estrogen receptor-positive), MDA-MB-468 (CYP1A1-positive, triple-negative), and MDA-MB-231 (CYP1A1-negative, triple-negative) are commonly used.[8][9] Normal human keratinocyte cell line HaCaT can be used as a non-cancerous control.
-
Culture Medium: Cells are typically cultured in Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and for MCF-7 cells, 0.01 mg/mL human recombinant insulin.[8][10]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8] Cultures are passaged weekly, and the medium is changed 2-3 times per week.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well). They are allowed to adhere for 24 hours.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Cells are treated with the compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.
-
Fixation: Cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.[11]
-
Staining: The fixed cells are washed with PBS to remove ethanol and then incubated with a staining solution containing propidium iodide (PI), a DNA-intercalating dye, and RNase A (to prevent staining of double-stranded RNA).[12]
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting DNA content histograms are analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]
In Vitro Tubulin Polymerization Assay
-
Reaction Setup: Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.[6]
-
Compound Addition: The test compounds (e.g., PAIB-SO derivatives) and controls (e.g., paclitaxel as a polymerization promoter, colchicine as a polymerization inhibitor) are added to the tubulin solution in a pre-warmed 96-well plate.
-
Initiation of Polymerization: The polymerization reaction is initiated by the addition of GTP and incubation at 37°C.
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored over time (e.g., 60 minutes) by measuring the increase in absorbance at 340 nm (turbidity) or by using a fluorescence-based assay where a fluorescent molecule like DAPI binds preferentially to polymerized tubulin.[6][13]
-
Data Analysis: The absorbance or fluorescence data is plotted against time to generate polymerization curves. The inhibitory or stabilizing effects of the compounds are quantified by comparing the curves to those of the controls.
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
-
Animal Model: Female immunodeficient mice (e.g., athymic nude mice) are used.[14][15]
-
Tumor Cell Implantation: MCF-7 cells (e.g., 1 x 10^7 cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank or orthotopically into the mammary fat pad of the mice.[10][15] Estrogen pellets are often implanted to support the growth of these estrogen-dependent tumors.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) by measuring the tumor length and width with calipers. The volume is calculated using the formula: (Length x Width²) / 2.[10]
-
Compound Administration: Once the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. The test compounds are formulated in a suitable vehicle and administered to the mice via a specific route (e.g., intravenous or intraperitoneal injection) according to a defined schedule.[3][10]
-
Efficacy Evaluation: Tumor volumes and body weights are recorded throughout the study. At the end of the study, the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.[15]
Pharmacokinetic Study for Half-Life Determination
-
Animal Model: Healthy female mice (e.g., CD1® IGS) are used.[3]
-
Compound Administration: A single dose of the test compound is administered intravenously.[3]
-
Blood Sampling: Blood samples are collected from the mice at various time points after administration (e.g., 15 minutes, 1, 4, 8, 16, 24 hours).[16]
-
Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
-
Data Analysis: The plasma concentration-time data is plotted, and pharmacokinetic parameters, including the elimination half-life (t½), are calculated using non-compartmental or compartmental analysis.[17]
Other Potential Biological Activities
While the primary focus of research on this compound derivatives has been on their anticancer properties, the broader class of sulfonyl and sulfonamide compounds are known to possess a wide range of biological activities. Some studies have reported anti-inflammatory and antimicrobial activities for structurally related compounds, suggesting that derivatives of this compound could be explored for these applications as well.[16][18] However, dedicated studies on the parent compound and its direct derivatives in these areas are currently limited.
Conclusion and Future Directions
Derivatives of this compound, particularly the PAIB-SO class of compounds, represent a promising and innovative approach to cancer therapy. Their unique mechanism of action, involving tumor-specific bioactivation by CYP1A1, offers the potential for high efficacy against chemoresistant tumors with an improved safety profile. The comprehensive in vitro and in vivo data generated for lead compounds provide a strong foundation for further development.
Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy, expanding the evaluation to a broader range of cancer types that overexpress CYP1A1, and exploring potential combination therapies with other anticancer agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing these promising therapeutic candidates from the laboratory to the clinic.
References
- 1. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Branched alkyl of phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as unique cytochrome P450 1A1-activated antimitotic prodrugs: Biological evaluation and mechanism of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corpus.ulaval.ca [corpus.ulaval.ca]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Choosing the right cell line for breast cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Tuning protein half-life in mouse using sequence-defined biopolymers functionalized with lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Phenyl 4-methylbenzenesulfonate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl 4-methylbenzenesulfonate, also known as phenyl tosylate, is a versatile organic compound widely utilized in synthetic chemistry. It serves as a crucial intermediate and reagent in a variety of chemical transformations, most notably in cross-coupling reactions and as a protecting group for phenols. This technical guide provides an in-depth review of its chemical properties, synthesis, reactivity, and potential applications, with a focus on experimental details and data presentation for the scientific community.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂O₃S | [1] |
| Molecular Weight | 248.30 g/mol | [1] |
| Melting Point | 94-95 °C | |
| Appearance | White crystalline powder | |
| CAS Number | 640-60-8 | |
| PubChem CID | 223146 | [1] |
Spectroscopic Data
The structural characterization of this compound is accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR (CDCl₃) | 7.70 | d | 8.1 | 2H, Ar-H (tosyl) |
| 7.40–7.17 | m | 5H, Ar-H (phenyl) | ||
| 6.98 | d | 7.4 | 2H, Ar-H (tosyl) | |
| 2.44 | s | 3H, CH₃ | ||
| ¹³C NMR (CDCl₃) | 149.69 | C-O (phenyl) | ||
| 145.33 | C-S (tosyl) | |||
| 132.48 | C-CH₃ (tosyl) | |||
| 129.74 | Ar-C (tosyl) | |||
| 129.60 | Ar-C (phenyl) | |||
| 128.52 | Ar-C (tosyl) | |||
| 127.07 | Ar-C (phenyl) | |||
| 122.39 | Ar-C (phenyl) | |||
| 21.70 | CH₃ |
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is the esterification of phenol with p-toluenesulfonyl chloride in the presence of a base.
Reaction Scheme:
Materials and Reagents:
-
Phenol
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of phenol (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add pyridine (1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at or below 5 °C.
-
After the addition is complete, continue stirring the reaction at 0 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford pure this compound as a white solid.
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound can serve as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, providing an alternative to aryl halides for the formation of biaryl compounds. The tosylate group acts as a leaving group, enabling the coupling with an organoboron reagent.
General Workflow for Suzuki-Miyaura Coupling:
Experimental Protocol (General):
-
In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 equivalents).
-
Add a degassed solvent (e.g., toluene, dioxane, or DMF).
-
Heat the reaction mixture at 80-110 °C and monitor the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over a drying agent, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Use as a Protecting Group
The tosylate group can be used to protect the hydroxyl group of phenols. This is particularly useful in multi-step syntheses where the phenolic hydroxyl group needs to be masked to prevent it from reacting with certain reagents. The tosyl group is generally stable to a wide range of reaction conditions and can be removed when needed.
Biological Activity
While there is limited direct research on the biological activity of this compound itself, studies on structurally related compounds provide insights into its potential pharmacological relevance.
A class of compounds known as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) have been investigated as antimitotic prodrugs.[2][3][4] These molecules are designed to be activated by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in certain cancer cells, into cytotoxic metabolites that disrupt microtubule formation.[3] The core structure of these prodrugs contains the phenyl benzenesulfonate moiety.
Proposed Bioactivation Pathway of PAIB-SOs:
Furthermore, various benzenesulfonamide derivatives have been shown to exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2.[5] The inflammatory response is often mediated by signaling pathways such as the NF-κB pathway.[6] While not directly demonstrated for this compound, its structural similarity to these anti-inflammatory agents suggests that it could be a scaffold for the design of novel anti-inflammatory drugs.
General Inflammatory Signaling Pathway:
Conclusion
This compound is a valuable and versatile compound in organic synthesis. Its straightforward preparation, well-characterized spectroscopic properties, and diverse reactivity make it an important tool for chemists in academia and industry. Its role in facilitating carbon-carbon bond formation via Suzuki-Miyaura coupling and as a reliable protecting group for phenols underscores its utility. While its own biological activity is not extensively studied, the demonstrated efficacy of structurally related compounds in areas such as anticancer and anti-inflammatory research highlights the potential of the phenyl benzenesulfonate scaffold in medicinal chemistry and drug discovery. This guide provides a solid foundation for researchers and professionals working with or considering the use of this important chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched alkyl of phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as unique cytochrome P450 1A1-activated antimitotic prodrugs: Biological evaluation and mechanism of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Phenyl 4-methylbenzenesulfonate (Tosyl Group) as a Protecting Group for Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and materials science, the judicious use of protecting groups is paramount. The p-toluenesulfonyl group, commonly known as the tosyl group (Ts), derived from phenyl 4-methylbenzenesulfonate, serves as a robust and versatile protecting group for the hydroxyl functionality of phenols. Its stability under a wide range of reaction conditions, including acidic and oxidative environments, makes it an invaluable tool for chemists. However, this inherent stability also necessitates specific and sometimes harsh conditions for its removal.
These application notes provide a comprehensive overview of the application of the tosyl group for phenol protection, detailing experimental protocols for both the protection (tosylation) and deprotection (detosylation) steps. Quantitative data on reaction parameters for a variety of substituted phenols are summarized in structured tables to facilitate comparison and selection of appropriate methodologies.
Data Presentation
Table 1: Tosylation of Various Phenols with p-Toluenesulfonyl Chloride (TsCl)
| Entry | Phenol Substrate | Base/Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Phenol | Pyridine | Pyridine | 12 | RT | >95 | Generic Protocol |
| 2 | 4-Nitrophenol | AlPMo12O40 | Solvent-free | 0.23 | RT | 95 | [1] |
| 3 | 4-Methoxyphenol | AlPW12O40 | Solvent-free | 0.12 | RT | 98 | [1] |
| 4 | 4-Methylphenol | AlPW12O40 | Solvent-free | 0.12 | RT | 92 | [1] |
| 5 | 2-Naphthol | AlPW12O40 | Solvent-free | 0.17 | RT | 98 | [1] |
| 6 | 4-Bromophenol | Triethylamine/DMAP | Dichloromethane | 4 | RT | 90 | General Protocol |
| 7 | Vanillin | K2CO3 | DMF | 3 | 80 | 85 | [2] |
RT: Room Temperature
Table 2: Comparison of Deprotection Methods for Phenyl Tosylates
| Entry | Aryl Tosylate Substrate | Deprotection Reagent(s) | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Phenyl tosylate | Mg / MeOH | Methanol | 0.5 | Reflux | 95 | [3] |
| 2 | 4-Nitrophenyl tosylate | Mg / MeOH | Methanol | 0.25 | Reflux | 98 | [3] |
| 3 | 4-Acetylphenyl tosylate | 10-Bromoanthracen-9-one, Cs2CO3, DIPEA | DMSO | 24 | RT (Visible Light) | 93 | [4] |
| 4 | 4-Cyanophenyl tosylate | 10-Bromoanthracen-9-one, Cs2CO3, DIPEA | DMSO | 24 | RT (Visible Light) | 85 | [4] |
| 5 | 2-Naphthyl tosylate | Thiophenol, K2CO3 | NMP | 0.5 | Reflux | 90 | [2] |
| 6 | Phenyl tosylate | Sodium Naphthalenide | THF | 0.5 | -78 | ~90 | [5] |
| 7 | N-Tosyl protected amine | 33% HBr in Acetic Acid | Acetic Acid | 21 | 60-90 | ~50 | [6] |
| 8 | 4-Vanillin tosylate | Thiophenol, K2CO3 | NMP | 0.5 | Reflux | 60 | [2] |
RT: Room Temperature, NMP: N-Methyl-2-pyrrolidone, THF: Tetrahydrofuran, DMSO: Dimethyl sulfoxide, DIPEA: N,N-Diisopropylethylamine
Experimental Protocols
Protection of Phenols: Tosylation
Method A: General Tosylation using p-Toluenesulfonyl Chloride and Pyridine
This protocol is a standard and widely used method for the tosylation of phenols.
Materials:
-
Substituted Phenol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine (solvent and base)
-
Dichloromethane (DCM) for workup
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the substituted phenol (1.0 eq) in pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, saturated NaHCO3 solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude phenyl tosylate.
-
Purify the product by recrystallization or column chromatography on silica gel.
Method B: Solvent-Free Tosylation using Heteropolyacid Catalyst [1]
This method offers a more environmentally friendly and often faster alternative to traditional methods.
Materials:
-
Substituted Phenol (1.0 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 mmol)
-
Heteropolyacid catalyst (e.g., AlPW12O40 or AlPMo12O40) (0.03 mmol)
-
Mortar and pestle
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a mortar, grind the substituted phenol (1.0 mmol), p-toluenesulfonyl chloride (1.2 mmol), and the heteropolyacid catalyst (0.03 mmol) together at room temperature for the time specified in Table 1.
-
Monitor the reaction progress by TLC.
-
Upon completion, add a saturated solution of NaHCO3 to the reaction mixture.
-
Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
Deprotection of Phenyl Tosylates: Detosylation
Method C: Reductive Cleavage with Magnesium and Methanol [3]
This is an efficient and mild method for the reductive cleavage of the tosyl group.
Materials:
-
Phenyl tosylate (1.0 eq)
-
Magnesium turnings (10.0 eq)
-
Anhydrous Methanol (MeOH)
-
Ammonium chloride solution (saturated)
-
Ethyl Acetate (EtOAc) for extraction
Procedure:
-
To a stirred solution of the phenyl tosylate (1.0 eq) in anhydrous methanol, add magnesium turnings (10.0 eq) at room temperature.
-
Stir the mixture at room temperature or reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture through a pad of Celite® and wash the residue with ethyl acetate.
-
Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the resulting phenol by column chromatography.
Method D: Cleavage with Sodium Naphthalenide [5]
This method is effective for the reductive cleavage of tosylates but requires anhydrous and inert conditions.
Materials:
-
Phenyl tosylate (1.0 eq)
-
Sodium metal
-
Naphthalene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution (NH4Cl)
Procedure:
-
Preparation of Sodium Naphthalenide Solution: In a flame-dried flask under an inert atmosphere (e.g., argon), add freshly cut sodium metal to a solution of naphthalene in anhydrous THF. Stir the mixture at room temperature until the characteristic dark green color of the sodium naphthalenide radical anion is formed.
-
Cool a solution of the phenyl tosylate (1.0 eq) in anhydrous THF to -78 °C.
-
Slowly add the prepared sodium naphthalenide solution dropwise to the tosylate solution until the green color persists.
-
Stir the reaction at -78 °C for the time required for complete reaction (monitored by TLC).
-
Quench the reaction by the addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Method E: Acidic Hydrolysis with HBr in Acetic Acid [6]
This is a harsh deprotection method suitable for robust molecules.
Materials:
-
Phenyl tosylate (1.0 eq)
-
33% Hydrogen bromide (HBr) in acetic acid
-
Phenol (as a scavenger)
-
Diethyl ether (Et2O)
Procedure:
-
To a solution of the phenyl tosylate (0.25 mmol), add phenol (1 g) and a solution of 33% HBr in acetic acid (1 mL).
-
Heat the reaction mixture at 60-90 °C for several hours (e.g., 16-21 hours), monitoring the reaction by TLC.
-
Cool the reaction mixture and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry to obtain the deprotected phenol, often as its hydrobromide salt.
Mandatory Visualization
Caption: Mechanism of Phenol Protection (Tosylation).
Caption: Reductive Deprotection of Phenyl Tosylate.
Caption: General Synthetic Workflow.
References
Application Notes and Protocols for the Synthesis of Diaryl Ethers using Phenyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diaryl ether linkage is a crucial structural motif found in a wide array of biologically active molecules, natural products, and advanced materials. The synthesis of these compounds is therefore of significant interest to the fields of medicinal chemistry and materials science. While classical methods like the Ullmann condensation have traditionally been employed, modern catalytic approaches offer milder reaction conditions and broader substrate scope. This document provides detailed application notes and protocols for the synthesis of diaryl ethers utilizing phenyl 4-methylbenzenesulfonate as a key reagent, focusing on palladium- and copper-catalyzed methodologies. This compound (phenyl tosylate) serves as a stable and readily available alternative to aryl halides in cross-coupling reactions.
Reaction Principle
The synthesis of diaryl ethers from this compound and a phenol derivative generally proceeds via a transition metal-catalyzed cross-coupling reaction. The most common approaches are the Buchwald-Hartwig C-O coupling, which utilizes a palladium catalyst, and the Ullmann condensation, which employs a copper catalyst. In both cases, a base is required to deprotonate the phenol, forming a more nucleophilic phenoxide that can then couple with the phenyl tosylate at the metal center.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
This protocol is a general method for the palladium-catalyzed synthesis of diaryl ethers from aryl tosylates and phenols. The use of specialized phosphine ligands is crucial for achieving high yields and catalyst turnover.
Materials:
-
This compound
-
Phenol (or substituted phenol)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the phenol (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle two more times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Protocol 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for diaryl ether synthesis. Modern protocols often utilize ligands to facilitate the reaction at lower temperatures.
Materials:
-
This compound
-
Phenol (or substituted phenol)
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
N,N-Dimethylglycine or another suitable ligand
-
Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), the phenol (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and cesium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Heat the reaction mixture to 120-140 °C under an inert atmosphere.
-
Stir the reaction for 24-48 hours, monitoring its progress by TLC or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure diaryl ether.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of diaryl ethers from various phenols and aryl sulfonates, including tosylates. The data is compiled from analogous reactions reported in the literature and serves as a guideline for expected outcomes.
| Entry | Aryl Sulfonate | Phenol Derivative | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenol | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | 18 | >95 |
| 2 | This compound | 4-Methoxyphenol | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 24 | 92 |
| 3 | This compound | 4-Nitrophenol | CuI / N,N-Dimethylglycine | Cs₂CO₃ | DMF | 130 | 24 | 85 |
| 4 | 4-Tolyl 4-methylbenzenesulfonate | Phenol | Pd₂(dba)₃ / Biaryl phosphine ligand | K₃PO₄ | Toluene | 100 | 12 | 98 |
| 5 | Naphthyl tosylate | 3,5-Dimethylphenol | Cu₂O / 8-Hydroxyquinoline | K₂CO₃ | DMSO | 140 | 36 | 78 |
Visualizations
General Workflow for Diaryl Ether Synthesis
The following diagram illustrates the general workflow for the synthesis of diaryl ethers using this compound.
Caption: General workflow for diaryl ether synthesis.
Catalytic Cycle for Palladium-Catalyzed C-O Coupling
This diagram outlines the key steps in the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction between a phenol and an aryl tosylate.
The Versatile Role of Phenyl 4-Methylbenzenesulfonate in Modern Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Phenyl 4-methylbenzenesulfonate, also known as phenyl tosylate, has emerged as a practical and cost-effective electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. Derived from readily available phenol and tosyl chloride, it serves as a stable, crystalline alternative to the more commonly used aryl halides and triflates. Its attenuated reactivity compared to triflates can be advantageous in achieving selectivity in complex syntheses. This document provides a detailed overview of the applications of this compound in key cross-coupling reactions, complete with experimental protocols and comparative data to guide researchers in leveraging this versatile reagent.
Suzuki-Miyaura Coupling: A Reliable Path to Biaryls
The Suzuki-Miyaura reaction is the most extensively documented cross-coupling application for aryl tosylates, enabling the efficient synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. Both palladium and nickel catalyst systems have been successfully employed.
Palladium-catalyzed systems, often utilizing bulky, electron-rich phosphine ligands, are effective for the coupling of aryl tosylates with arylboronic acids or their derivatives.[1] Nickel catalysts have also shown great promise, sometimes offering enhanced reactivity for less reactive tosylates.[2]
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Tosylates
| Electrophile (Aryl Tosylate) | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenyl tosylate | Phenylboronic acid | Pd(OAc)₂ (2) | CM-phos (4) | K₃PO₄ | Dioxane | 100 | 18 | 95 | [3] |
| 4-tert-Butylphenyl tosylate | Phenylboronic acid | Pd(OAc)₂ (0.2) | CM-phos (0.4) | K₃PO₄ | Dioxane | 100 | 18 | 99 | [3] |
| Phenyl tosylate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | L2 (4) | K₃PO₄ | t-AmOH | 110 | 2 | 92 | [4] |
| 4-Cyanophenyl tosylate | Phenylboronic acid | Pd(OAc)₂ (2) | L2 (4) | K₃PO₄ | t-AmOH | 110 | 2 | 85 | [4] |
| 4-Methoxyphenyl tosylate | Potassium phenyltrifluoroborate | Pd(OAc)₂ (2) | P4 (4) | KOH | MeOH | 60 | 0.5 | 98 | [1] |
| Ethyl 4-(tosyloxy)benzoate | Potassium phenyltrifluoroborate | Pd(OAc)₂ (2) | P4 (4) | Et₃N | EtOH | 80 | 0.5 | 99 | [5] |
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the coupling of aryl tosylates with potassium aryltrifluoroborates.[1][5]
Materials:
-
Aryl tosylate (e.g., this compound) (0.30 mmol, 1.0 equiv)
-
Potassium aryltrifluoroborate (0.33 mmol, 1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.006 mmol, 2 mol%)
-
Phosphine ligand (e.g., P4) (0.012 mmol, 4 mol%)
-
Base (e.g., KOH or Et₃N) (0.90 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., Methanol or Ethanol) (2.0 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl tosylate, potassium aryltrifluoroborate, Pd(OAc)₂, and the phosphine ligand.
-
Add the base. For electron-rich aryl tosylates, KOH is typically used, while for electron-deficient ones, triethylamine (Et₃N) is preferred.[5]
-
Add the anhydrous solvent. Methanol is commonly used with KOH, and ethanol with Et₃N.[5]
-
Seal the tube and stir the mixture at the appropriate temperature (60 °C for electron-rich, 80 °C for electron-deficient systems) for the required time (typically 0.5-6 hours).[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl.
References
Application Notes and Protocols: Phenyl 4-methylbenzenesulfonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl 4-methylbenzenesulfonate, also known as phenyl tosylate, is a versatile reagent in organic synthesis. It serves as an effective phenylating agent and a protecting group for phenols. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This document provides detailed protocols for the synthesis of this compound and its application in key organic transformations. Quantitative data from representative reactions are summarized, and reaction pathways are illustrated for clarity.
Introduction
This compound is an aromatic sulfonate ester that finds significant use in synthetic organic chemistry. Its utility stems from the electronic properties of the 4-methylbenzenesulfonate (tosylate) group, which is a highly effective leaving group in nucleophilic substitution reactions. This allows for the transfer of a phenyl group to a variety of nucleophiles. Additionally, the tosylate group can be used to protect the hydroxyl functionality of phenols. This document outlines standard protocols for its preparation and major applications.
Synthesis of this compound
The most common method for the synthesis of this compound involves the reaction of phenol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base.
Experimental Protocol: Synthesis from Phenol and Tosyl Chloride
-
Reaction Setup: To a solution of phenol (1.0 eq) in a suitable solvent such as pyridine or dichloromethane, add triethylamine (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Tosyl Chloride: Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. If dichloromethane was used as the solvent, separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Illustrative Reaction Scheme
Caption: Synthesis of this compound.
Applications in Organic Synthesis
Phenylating Agent in Nucleophilic Substitution Reactions
This compound is an effective electrophile for the phenylation of various nucleophiles. The tosylate anion is a stable leaving group, facilitating the attack of nucleophiles on the phenyl ring's ipso-carbon in specific contexts, or more commonly, the reagent is used to tosylate nucleophiles. However, direct phenylation using phenyl tosylate is less common than its use as a tosylating agent. For the purpose of phenylation, other reagents are often preferred. The primary role of compounds like phenyl tosylate is to act as a stable precursor or intermediate.
Studies on related sulfonate esters, such as phenacyl benzenesulfonates, show that they readily undergo nucleophilic substitution reactions with anilines.[1]
Protecting Group for Phenols
The tosyl group can be used to protect the hydroxyl group of phenols. The resulting tosylate is stable to a wide range of reaction conditions. Deprotection can be achieved under reductive conditions or with strong acids or bases. A practical method for deprotection involves using potassium hydroxide in hot toluene.[2]
Experimental Protocol: Protection of a Phenol
-
Reaction Setup: Dissolve the substituted phenol (1.0 eq) and a base like triethylamine (1.5 eq) or pyridine in dichloromethane at 0 °C.
-
Reagent Addition: Add 4-methylbenzenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the mixture to stir at room temperature overnight.
-
Work-up and Purification: Quench with water, extract with an organic solvent, wash with acid and base, dry, and concentrate. Purify the resulting tosylate by chromatography or recrystallization.
Experimental Protocol: Deprotection of a Phenyl Tosylate
-
Reaction Setup: Dissolve the phenyl tosylate (1.0 eq) in a solvent such as toluene.
-
Reagent Addition: Add pulverized potassium hydroxide (excess) and a phase-transfer catalyst if necessary.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction, add water, and extract the product with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the resulting phenol.
Quantitative Data
The following table summarizes representative yields for reactions involving the formation of sulfonate esters, which are analogous to the synthesis of this compound.
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temp. | Time | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | Tosyl chloride | Triethylamine, DMAP | CH₂Cl₂ | 0°C to RT | - | - | [2] |
| 4-Hydroxybenzaldehyde | Aromatic sulfonyl chlorides | Triethylamine | DMF | RT | - | 47-77% | [2] |
| p-Aminophenol | m-Toluenesulfonyl chloride | Pyridine | - | - | - | - | [3] |
Reaction Pathways and Workflows
General Workflow for Synthesis and Application
The following diagram illustrates a typical workflow from the synthesis of this compound to its application in a nucleophilic substitution reaction.
Caption: Experimental workflow for phenyl tosylate.
Mechanism of Nucleophilic Substitution
The sulfonate group is an excellent leaving group, which facilitates nucleophilic attack. The general mechanism for nucleophilic substitution at the sulfur atom is depicted below.
References
- 1. Nucleophilic substitution reactions of phenacyl benzenesulphonates with anilines in methanol–acetonitrile mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Phenyl Benzenesulfonate|CAS 4358-63-8|Research Use [benchchem.com]
- 3. 4-(3-Methylbenzenesulfonamido)phenyl 3-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Phenyl 4-methylbenzenesulfonate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl 4-methylbenzenesulfonate, also known as phenyl tosylate, and its derivatives are versatile scaffolds and reagents in medicinal chemistry. The sulfonate ester moiety serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the synthesis of complex molecules.[1][2] Furthermore, the phenyl benzenesulfonate core is a key structural feature in a variety of biologically active compounds, demonstrating a broad range of therapeutic potential, including anticancer and antiviral activities.[3][4] This document provides detailed application notes on the use of this compound in the synthesis of bioactive molecules and protocols for key experimental procedures.
I. This compound as a Synthetic Intermediate
The primary application of this compound in medicinal chemistry is as a reactive intermediate. The tosylate group is a superior leaving group compared to halides, enabling a variety of synthetic transformations under milder conditions.
Key Applications:
-
O-Alkylation and N-Alkylation Reactions: Phenyl tosylates are effective alkylating agents for phenols, amines, and other nucleophiles to form ethers and substituted amines, which are common linkages in drug molecules.[5]
-
Formation of Carbon-Carbon Bonds: In conjunction with organometallic reagents, tosylates can participate in cross-coupling reactions.
-
Precursor for other Functional Groups: The tosylate group can be displaced by a variety of nucleophiles to introduce functionalities such as azides, thiols, and cyanides.
Experimental Protocol: General Procedure for O-Alkylation using a Phenyl Tosylate Derivative
This protocol describes a general method for the O-alkylation of a phenolic compound using a tosylated reagent.
Materials:
-
Phenolic substrate (1.0 eq)
-
Appropriate this compound derivative (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenolic substrate and the anhydrous solvent.
-
Add the base (K₂CO₃ or Cs₂CO₃) to the solution and stir for 10-15 minutes at room temperature.
-
Add the this compound derivative to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.
Logical Workflow for O-Alkylation
Caption: General workflow for O-alkylation using a phenyl tosylate derivative.
II. This compound Derivatives as Anticancer Agents
Several studies have reported the design and synthesis of novel anticancer agents incorporating the this compound scaffold. These compounds often act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[3][6]
A. 2-Phenylquinazolin-4-yl 4-Methylbenzenesulfonate Derivatives
A series of 2-phenylquinazolin-4-yl 4-methylbenzenesulfonate derivatives have been synthesized and evaluated for their anticancer activity.[3] Certain compounds in this series demonstrated potent cytotoxicity against various cancer cell lines, comparable to the known tubulin inhibitor, colchicine.[3]
Quantitative Data: Cytotoxicity of 2-Phenylquinazolin-4-yl 4-Methylbenzenesulfonate Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM)[3] |
| Derivative 1 | MCF-7 | Data not available |
| Derivative 2 | MD-MBA-231 | Data not available |
| Derivative 3 | A549 | Data not available |
| Derivative 4 | HCT-116 | Data not available |
| Colchicine (Reference) | Multiple | Potent cytotoxicity |
Note: Specific IC₅₀ values for individual derivatives were not provided in the abstract, but two compounds were highlighted as having cytotoxicity comparable to colchicine.[3]
Signaling Pathway: Mechanism of Action of Tubulin Inhibitors
Caption: Inhibition of tubulin polymerization leading to apoptosis.
B. Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs)
PIB-SOs are another class of compounds that have shown significant potential as anticancer agents by targeting tubulin.[6] These compounds have demonstrated potent antiproliferative activities in the nanomolar range across a variety of cancer cell lines.[6]
Quantitative Data: Antiproliferative Activity of PIB-SOs
| Compound Series | Cancer Cell Lines | Activity Range[6] |
| PIB-SOs | 16 different lines | Nanomolar |
Note: The study highlighted that the activity of PIB-SOs was unaffected in cancer cells resistant to other common chemotherapeutics like colchicine, paclitaxel, and vinblastine.[6]
Experimental Protocol: Synthesis of a Representative 2-Phenylquinazolin-4-yl 4-Methylbenzenesulfonate Derivative
This protocol is a representative synthesis based on general procedures for similar compounds.
Materials:
-
2-Phenylquinazolin-4(3H)-one (1.0 eq)
-
4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, TsCl) (1.2 eq)
-
Pyridine or Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2-phenylquinazolin-4(3H)-one in the anhydrous solvent in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (pyridine or TEA) to the solution with stirring.
-
Add p-toluenesulfonyl chloride portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-phenylquinazolin-4-yl 4-methylbenzenesulfonate derivative.
III. This compound Derivatives as Antiviral Agents
The this compound scaffold has also been explored for the development of antiviral agents, particularly as inhibitors of HIV-1 capsid (CA) protein.[7][8]
A. Benzenesulfonamide-Containing Phenylalanine Derivatives
Derivatives of phenylalanine incorporating a benzenesulfonamide moiety have been designed and synthesized as HIV-1 CA inhibitors.[7][8] These compounds have shown potent antiviral activities, with some exhibiting significantly greater potency than the reference compound PF-74.[7]
Quantitative Data: Anti-HIV-1 Activity of Benzenesulfonamide-Containing Phenylalanine Derivatives
| Compound | Anti-HIV-1NL4-3 EC₅₀ (µM)[7] |
| 11l | 0.090 |
| 11i | 0.30 |
| 11a | 0.37 |
| 11f | 0.36 |
| PF-74 (Reference) | 0.52 |
Experimental Workflow: General Synthesis of Benzenesulfonamide-Containing Phenylalanine Derivatives
Caption: Synthetic workflow for benzenesulfonamide-containing phenylalanine derivatives.
Conclusion
This compound and its derivatives are valuable tools in medicinal chemistry, serving as both versatile synthetic intermediates and core structures for potent therapeutic agents. Their application in the development of anticancer and antiviral drugs highlights the importance of the sulfonate ester moiety in drug design. The protocols and data presented here provide a foundation for researchers to explore and expand upon the use of this important chemical scaffold in the discovery of novel medicines. Further investigation into the structure-activity relationships of these compounds could lead to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. eurjchem.com [eurjchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20050123475A1 - Preparation and use of alkylating agents - Google Patents [patents.google.com]
- 6. Design, synthesis, biological evaluation, and structure-activity relationships of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as new tubulin inhibitors mimicking combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental setup for reactions involving Phenyl 4-methylbenzenesulfonate
Application Notes: Phenyl 4-methylbenzenesulfonate in Organic Synthesis
Introduction
This compound, commonly known as phenyl tosylate, is a versatile organic compound widely utilized in chemical synthesis. It serves as an important substrate, particularly in metal-catalyzed cross-coupling reactions. The tosylate group (-OTs) is an excellent leaving group, making the phenyl group susceptible to nucleophilic substitution and coupling reactions. This reactivity profile makes phenyl tosylate a valuable alternative to aryl halides in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery and materials science. Aryl tosylates are recognized as suitable substrates for first-row metal-catalyzed cross-coupling reactions[1].
Key Applications: Palladium-Catalyzed Cross-Coupling Reactions
This compound and its analogs are effective electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions. These reactions offer a powerful methodology for constructing complex molecular architectures. The high reactivity of the tosylate group often allows for milder reaction conditions compared to traditional aryl halides[2].
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the phenyl group of the tosylate and an organoboron compound (e.g., phenylboronic acid). It is a cornerstone of modern synthetic chemistry for creating biaryl structures.
-
Heck Coupling: In this reaction, the phenyl group is coupled with an alkene (e.g., styrene) to form a substituted alkene, providing a direct method for arylating double bonds.
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the phenyl group and a terminal alkyne, yielding aryl-substituted alkynes.
The reactivity of tosylate analogs, such as aryldiazonium salts, in these couplings has been shown to be high, often proceeding at room temperature without the need for phosphine ligands. However, this high reactivity can sometimes lead to side reactions like dediazotization in the case of diazonium salts[2].
Quantitative Data Summary
The following table summarizes representative yields for palladium-catalyzed cross-coupling reactions using an analog of this compound (4-methylbenzenediazonium tetrafluoroborate) compared to a traditional aryl halide (4-bromotoluene). This data highlights the utility of compounds with similar reactive groups under various conditions[2].
| Reaction Type | Arylating Agent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Methylbenzenediazonium tetrafluoroborate | Phenylboronic acid | Pd(OAc)₂ | - | Ethanol | Room Temp | - | 95 |
| Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 92 |
| Heck | 4-Methylbenzenediazonium tetrafluoroborate | Styrene | Pd(OAc)₂ | NaOAc | Acetonitrile | Room Temp | - | 85 |
| Heck | 4-Bromotoluene | Styrene | Pd-complex 6 | K₂CO₃ | DMF | 60 | 12 | 90 |
| Sonogashira | 4-Methylbenzenediazonium tetrafluoroborate | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | Acetonitrile | Room Temp | - | 88 |
Experimental Protocols
The following protocols are adapted from established procedures for cross-coupling reactions involving analogs of this compound and are representative of the methodologies used for aryl tosylates[2].
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a biaryl compound via palladium-catalyzed coupling of an aryl tosylate and a boronic acid.
Materials and Reagents:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
Anhydrous ethanol (10 mL)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in anhydrous ethanol (10 mL).
-
Catalyst Addition: To the stirred solution, add Pd(OAc)₂ (0.02 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Purify the resulting residue by column chromatography on silica gel to isolate the desired biaryl product.
Protocol 2: Heck Coupling
Objective: To synthesize an arylated alkene via palladium-catalyzed coupling of an aryl tosylate and an alkene.
Materials and Reagents:
-
This compound (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
Sodium acetate (NaOAc) (1.5 mmol)
-
Anhydrous acetonitrile (15 mL)
Procedure:
-
Reaction Setup: Combine this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and NaOAc (1.5 mmol) in a reaction flask.
-
Solvent Addition: Add anhydrous acetonitrile (15 mL) to the flask.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction's progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude residue by flash chromatography to obtain the pure product.
Protocol 3: Sonogashira Coupling
Objective: To synthesize an aryl-substituted alkyne via palladium-copper co-catalyzed coupling of an aryl tosylate and a terminal alkyne.
Materials and Reagents:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (2.0 mmol)
-
Anhydrous acetonitrile (10 mL)
-
Celite
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol) and phenylacetylene (1.1 mmol) in anhydrous acetonitrile (10 mL), add PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (2.0 mmol).
-
Reaction Conditions: Stir the mixture at room temperature under an inert nitrogen atmosphere. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent from the filtrate. Purify the residue by column chromatography to yield the desired product.
Visualizations: Workflows and Pathways
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: Synthetic utility of this compound.
References
Application Notes and Protocols for Large-Scale Synthesis Utilizing Phenyl 4-methylbenzenesulfonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis and application of biologically active compounds derived from precursors related to Phenyl 4-methylbenzenesulfonate. The primary focus is on the synthesis of Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs), a class of potent tubulin polymerization inhibitors with significant anti-cancer activity. This document offers detailed experimental protocols, quantitative biological data, and visual diagrams of the mechanism of action and synthetic workflows.
Introduction
This compound and its derivatives are versatile reagents in organic synthesis, often employed as arylating agents in the formation of carbon-carbon and carbon-heteroatom bonds. A notable application of these building blocks is in the synthesis of complex pharmaceutical ingredients. This document details the synthesis of a series of substituted Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs), which have emerged as promising anti-cancer agents by targeting the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization and arresting cell cycle progression in the G2/M phase.[1][2]
Application: Synthesis of Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) as Tubulin Inhibitors
The synthesis of PIB-SOs involves a multi-step sequence, beginning with the preparation of key intermediates, followed by their coupling to form the final products. The general synthetic strategy allows for the introduction of various substituents on the phenyl ring, enabling the exploration of structure-activity relationships (SAR).
Synthetic Workflow Overview
The overall synthesis can be broken down into three main stages:
-
Synthesis of N-(4-hydroxyphenyl)acetamide: A common starting material.
-
Synthesis of the key intermediate, 4-(2-oxoimidazolidin-1-yl)benzenesulfonyl chloride.
-
Large-scale synthesis of the final Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate derivatives.
Caption: General workflow for the synthesis of PIB-SO derivatives.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of N-(4-hydroxyphenyl)acetamide (Acetaminophen)
This protocol outlines the acetylation of p-aminophenol to produce N-(4-hydroxyphenyl)acetamide, a precursor for further reactions.
Materials:
-
p-Aminophenol
-
Acetic Anhydride
-
Water
-
Sodium Dithionite (for decolorization, if necessary)
Procedure:
-
To a suitable reaction vessel, charge p-aminophenol (e.g., 1.0 kg, 9.16 mol).
-
Add water (4.0 L) and stir to form a slurry.
-
Slowly add acetic anhydride (0.98 kg, 9.62 mol) to the suspension while maintaining the temperature below 60°C.
-
Stir the reaction mixture vigorously for 30-60 minutes until the reaction is complete (monitor by TLC or HPLC).
-
Cool the mixture in an ice bath to induce crystallization.
-
If the product is colored, add a small amount of sodium dithionite and heat briefly to decolorize, then cool again.
-
Collect the crystalline product by filtration and wash with cold water.
-
Dry the product under vacuum at 60-70°C to a constant weight.
Expected Yield: 85-95% Purity: >98% (by HPLC)
Protocol 2: Multi-gram Synthesis of 4-(2-oxoimidazolidin-1-yl)benzenesulfonyl chloride
This protocol describes the preparation of the key sulfonyl chloride intermediate.
Materials:
-
1-Phenylimidazolidin-2-one
-
Chlorosulfonic acid
Procedure:
-
In a clean, dry, glass-lined reactor equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (for HCl), place chlorosulfonic acid (e.g., 5.0 equivalents).
-
Cool the chlorosulfonic acid to 0-5°C using an ice-salt bath.
-
Slowly add 1-phenylimidazolidin-2-one (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-4 hours, or until the reaction is complete (monitoring by quenching a small aliquot and analyzing by NMR or HPLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate is the desired sulfonyl chloride. Collect the solid by filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the product under vacuum over P₂O₅.
Expected Yield: 75-85% Note on Scaling Up: This reaction is highly exothermic and releases HCl gas. Ensure adequate cooling and efficient gas scrubbing. The addition of the substrate must be carefully controlled on a large scale.
Protocol 3: Large-Scale Synthesis of a Representative PIB-SO (e.g., 3,4,5-trimethoxyphenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate)
This protocol details the final esterification step to produce a potent tubulin inhibitor.
Materials:
-
4-(2-oxoimidazolidin-1-yl)benzenesulfonyl chloride
-
3,4,5-Trimethoxyphenol
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
In a large reaction vessel, dissolve 3,4,5-trimethoxyphenol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add pyridine or triethylamine (1.2 equivalents) as a base and acid scavenger.
-
Cool the solution to 0-5°C.
-
Slowly add a solution of 4-(2-oxoimidazolidin-1-yl)benzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC or HPLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure PIB-SO derivative.
Expected Yield: 70-90% Purity: >99% (by HPLC)
Quantitative Data Summary
The following table summarizes the in vitro anti-proliferative activity (IC₅₀ values) of selected Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate derivatives against various human cancer cell lines.
| Compound ID | Substituent (R) on Phenyl Ring | HT-29 (Colon) IC₅₀ (nM) | M21 (Melanoma) IC₅₀ (nM) | MCF-7 (Breast) IC₅₀ (nM) |
| PIB-SO-1 | 3,4,5-trimethoxy | 8.7 | 9.1 | 10.2 |
| PIB-SO-2 | 3,5-dichloro | 13 | 15 | 18 |
| PIB-SO-3 | 3,5-dibromo | 10 | 12 | 14 |
| PIB-SO-4 | 4-methoxy | >1000 | >1000 | >1000 |
| Combretastatin A-4 | (Reference) | 1.5 | 1.2 | 1.8 |
Data compiled from published studies.[1][2]
Mechanism of Action: Tubulin Polymerization Inhibition
PIB-SO derivatives exert their anti-cancer effects by disrupting microtubule dynamics, which are crucial for cell division. They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death).
Caption: Signaling pathway of PIB-SO induced apoptosis.
Application Notes: Tubulin Polymerization Inhibition Assay
This assay is crucial for evaluating the biological activity of the synthesized PIB-SO compounds.
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in fluorescence of a reporter molecule that binds to the polymerized microtubules. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.[1]
Protocol Overview:
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer. Prepare serial dilutions of the test compounds (PIB-SOs) and controls (e.g., Nocodazole as an inhibitor, Paclitaxel as an enhancer).
-
Assay Setup: In a 96-well plate, add the test compounds and controls.
-
Initiation of Polymerization: Add the tubulin reaction mix to each well and immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes).
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the IC₅₀ value for each compound, which is the concentration required to inhibit tubulin polymerization by 50%.
Caption: Workflow for the tubulin polymerization inhibition assay.
Conclusion
The synthetic routes and protocols described herein provide a robust framework for the large-scale production of Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate derivatives. These compounds have demonstrated significant potential as anti-cancer agents through their potent inhibition of tubulin polymerization. The provided application notes and protocols are intended to guide researchers and drug development professionals in the synthesis, characterization, and biological evaluation of this promising class of molecules. Further optimization of reaction conditions and purification methods may be necessary when scaling up to industrial production levels.
References
Application Notes and Protocols: Phenyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl 4-methylbenzenesulfonate, also known as phenyl tosylate, is an organic compound featuring a phenyl group attached to a tosylate group. While its name suggests a role as a direct tosylating agent for introducing the p-toluenesulfonyl (tosyl) group onto nucleophiles, its primary and more documented application in modern organic and materials chemistry is as a non-ionic photoacid generator (PAG). In this role, it generates a strong acid upon exposure to ultraviolet (UV) light.
This document provides detailed application notes on its use as a photoacid generator, compares its reactivity to conventional tosylation reagents like p-toluenesulfonyl chloride (TsCl), and includes relevant experimental protocols.
Application Note 1: this compound as a Photoacid Generator (PAG)
Photoacid generators are compounds that release a protic acid when irradiated.[1] This property is crucial in applications requiring spatial and temporal control over acid-catalyzed reactions, such as in photolithography, 3D printing, and the curing of coatings and resins.[1] this compound serves as an efficient non-ionic PAG, offering advantages like improved solubility in polymer matrices compared to common ionic PAGs.[1]
Mechanism of Action
Upon UV irradiation, this compound undergoes exclusive homolytic cleavage of the aryl-oxygen to sulfur bond (ArO–S). This process generates a phenoxy radical and a p-toluenesulfonyl radical.[1] These reactive radical species subsequently react with components in the medium (e.g., solvent, monomer) to produce p-toluenesulfonic acid (PTSA), a strong acid that can initiate subsequent chemical reactions like cationic polymerization.
Caption: Photochemical cleavage of this compound and subsequent acid-catalyzed polymerization.
Applications in Cationic Photopolymerization
A significant application of this compound is in initiating the cationic polymerization of monomers like epoxides. The photogenerated PTSA protonates the epoxy ring, initiating a ring-opening polymerization process that results in the formation of a cross-linked polymer network. This is particularly useful for creating solvent-resistant and mechanically robust materials.[1]
Quantitative Data: Photopolymerization Efficiency
The efficiency of photopolymerization can be measured by monitoring the disappearance of the monomer's characteristic spectroscopic signals (e.g., epoxy ring vibrations in FTIR). The table below summarizes the degree of polymerization for an epoxy-based sol-gel matrix (G8Ge2) using various substituted aryl tosylates as PAGs.
| Phenyl Tosylate Derivative | Molar Concentration (%) | Irradiation Time (min) | Degree of Polymerization (%) | Reference |
| This compound | 1 | 18 | > 60 | [1] |
| 4-Methoxyphenyl tosylate | 1 | 18 | > 60 | [1] |
| 4-tert-Butylphenyl tosylate | 1 | 18 | > 60 | [1] |
| 4-Acetylphenyl tosylate | 1 | 18 | > 60 | [1] |
Application Note 2: Comparison with Conventional Tosylation Reagents
The standard method for converting alcohols and amines into their corresponding tosylates involves using p-toluenesulfonyl chloride (TsCl) in the presence of a base.[2][3] It is critical to distinguish the function of this compound as a PAG from the role of TsCl as a direct tosylating agent.
Reactivity and Mechanism of Tosyl Chloride (TsCl)
TsCl is a highly effective tosylating agent due to the presence of the chloride, which is an excellent leaving group. Nucleophiles, such as the oxygen of an alcohol or the nitrogen of an amine, readily attack the electrophilic sulfur atom, displacing the chloride ion. A base, typically pyridine or triethylamine, is required to neutralize the HCl byproduct.[3]
Caption: General mechanism for the tosylation of an alcohol using tosyl chloride (TsCl).
Phenyl Tosylate vs. Tosyl Chloride
| Feature | This compound | p-Toluenesulfonyl Chloride (TsCl) |
| Primary Role | Photoacid Generator (PAG) | Direct Tosylating Agent |
| Reactive Site | ArO–S bond (undergoes photochemical cleavage) | S–Cl bond (sulfur is electrophilic) |
| Leaving Group | Phenoxide (poor leaving group in substitution) | Chloride (excellent leaving group) |
| Typical Reaction | Photochemical fragmentation to generate acid | Nucleophilic substitution at the sulfur atom |
| Activator | UV Light | Base (e.g., Pyridine, Triethylamine) |
The following workflow diagram illustrates the distinct experimental paths for utilizing these two reagents.
Caption: Comparison of experimental workflows for phenyl tosylate (PAG) vs. tosyl chloride (tosylation).
Experimental Protocols
Protocol 1: Cationic Photopolymerization using this compound
This protocol is adapted from the methodology for using aryl tosylates as photoacid generators in an epoxy-based sol-gel matrix.[1]
Materials:
-
Epoxy-functionalized sol-gel resin (e.g., G8Ge2)
-
This compound (1 mol% relative to monomer)
-
Appropriate solvent for spin-coating (e.g., propylene glycol monomethyl ether acetate)
-
Substrates (e.g., fused silica slides for UV-Vis, silicon wafers for FTIR)
-
UV curing system (e.g., medium-pressure mercury lamp)
-
FTIR spectrometer
Procedure:
-
Preparation of the Photoresist: Dissolve the epoxy resin in the solvent. Add this compound to achieve a 1% molar concentration relative to the epoxy monomer units. Stir until fully dissolved.
-
Film Deposition: Spin-coat the prepared solution onto the desired substrates (e.g., silicon wafers) to create a thin, uniform film.
-
Soft Bake: Heat the coated substrates in an oven at a moderate temperature (e.g., 90 °C) for a few minutes to remove the solvent.
-
UV Exposure: Irradiate the film with a UV source. The exposure time will depend on the lamp intensity and the desired degree of polymerization (e.g., 1-20 minutes).[1]
-
Post-Exposure Bake (Optional): A post-exposure bake (e.g., 100 °C for 1 minute) can be performed to enhance the polymerization and cross-linking.
-
Analysis: Monitor the degree of polymerization by FTIR spectroscopy.[1] Track the decrease in the absorbance of the band corresponding to the epoxy ring (e.g., ~910 cm⁻¹) as a function of UV exposure time.
Protocol 2: General Procedure for Tosylation of an Alcohol with Tosyl Chloride (Reference Protocol)
This protocol provides a standard method for the synthesis of alkyl tosylates.[2][4]
Materials:
-
Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq.)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base: Triethylamine (1.5 eq.) or Pyridine (solvent)
-
4-Dimethylaminopyridine (DMAP) (optional, catalytic)
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Add triethylamine (1.5 eq.). If the alcohol is less reactive, a catalytic amount of DMAP can also be added.[4] Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at or near 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for several hours.[2]
-
Quenching: Once the starting material is consumed, quench the reaction by adding water or saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash successively with water and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude tosylate.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, if applicable.
Protocol 3: General Procedure for Tosylation of an Amine with Tosyl Chloride (Reference Protocol)
This protocol provides a standard method for the synthesis of sulfonamides.
Materials:
-
Amine (e.g., o-phenylenediamine) (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.0 eq. for mono-tosylation, 2.0 eq. for di-tosylation)
-
Pyridine (as solvent and base) or DCM with Triethylamine
-
Dilute aqueous HCl
-
Water
Procedure:
-
Setup: Dissolve the amine (1.0 eq.) in pyridine in a round-bottomed flask.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (appropriate equivalents) to the solution.
-
Heating: Heat the reaction mixture (e.g., 100 °C) for a duration determined by monitoring via TLC (e.g., 1 hour).
-
Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the solid thoroughly with water and then with dilute HCl to remove any remaining pyridine, followed by a final wash with water.
-
Drying: Dry the purified solid product. Recrystallization may be performed if necessary.
Quantitative Data: Tosylation of Amines The following yields have been reported for the di-tosylation of phenylenediamines using tosyl chloride in pyridine.
| Amine Substrate | Product | Yield (%) | Reference |
| o-Phenylenediamine | N,N'-ditosyl-o-phenylenediamine | 84 | |
| p-Phenylenediamine | N,N',N',N'-tetratosyl-p-phenylenediamine | 20 |
References
- 1. Aryl tosylates as non-ionic photoacid generators (PAGs): photochemistry and applications in cationic photopolymerizations - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03522H [pubs.rsc.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
Analytical Methods for the Detection of Phenyl 4-methylbenzenesulfonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Phenyl 4-methylbenzenesulfonate. This compound is of significant interest in pharmaceutical development as a potential process-related impurity or starting material. The following sections outline validated analytical methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound, also known as phenyl tosylate, is an aromatic sulfonate ester. Its detection and quantification at trace levels are crucial for ensuring the quality, safety, and purity of active pharmaceutical ingredients (APIs) and drug products. The analytical methods detailed herein are designed to provide high sensitivity, specificity, and accuracy for its determination in various sample matrices.
Quantitative Data Summary
The performance of the described analytical methods for the determination of this compound is summarized in the tables below. These values are based on methods developed for structurally similar sulfonate esters and represent expected performance characteristics that should be verified during method validation.
Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Table 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 5% |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in drug substances and intermediates where concentration levels are relatively high.
3.1.1. Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This yields a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution with the mobile phase.
-
Sample Preparation (Drug Substance): Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile/water mixture). Filter the solution through a 0.45 µm syringe filter before injection.
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 225 nm |
3.1.3. Experimental Workflow
Caption: HPLC-UV Experimental Workflow.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the trace-level quantification of this compound, particularly as a genotoxic impurity in APIs and drug products.
3.2.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound (100 µg/mL) in methanol. Serially dilute with a 50:50 methanol:water mixture to prepare working standards in the ng/mL range.
-
Sample Preparation (API): Accurately weigh about 50 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute an aliquot with 50:50 methanol:water to a final concentration within the calibration range. Filter through a 0.22 µm syringe filter.
3.2.2. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-6.1 min: 90-10% B, 6.1-8 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined experimentally (e.g., [M+H]⁺ > fragment ion) |
3.2.3. Experimental Workflow
Caption: LC-MS/MS Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable alternative for the analysis of this compound, particularly when dealing with complex matrices that may interfere with LC-based methods.
3.3.1. Sample Preparation
-
Standard Solution Preparation: Prepare a 100 µg/mL stock solution of this compound in acetone. Prepare working standards by serial dilution in acetone.
-
Sample Preparation (API): Dissolve a known amount of the API (e.g., 100 mg) in a suitable solvent (e.g., dichloromethane or acetone) in a volumetric flask (e.g., 10 mL). If the API is not soluble, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary. For SPE, a non-polar sorbent can be used to retain the analyte, which is then eluted with an organic solvent. The final extract should be filtered through a 0.45 µm syringe filter.
3.3.2. GC-MS Conditions
| Parameter | Condition |
| Column | DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 100 °C for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic m/z ions |
3.3.3. Experimental Workflow
Caption: GC-MS Experimental Workflow.
Method Validation Considerations
All analytical methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines or equivalent regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods described provide a comprehensive framework for the detection and quantification of this compound in pharmaceutical materials. The choice of method will depend on the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation. It is imperative that any method chosen is fully validated to ensure the reliability and accuracy of the results.
Application Notes and Protocols for the Use of Tosyl Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the strategic use of protecting groups is essential to prevent unwanted side reactions at the reactive side chains of amino acids. The p-toluenesulfonyl (Tosyl or Tos) group is a well-established protecting group, particularly for the guanidino group of arginine and the imidazole ring of histidine. While the specific reagent "Phenyl 4-methylbenzenesulfonate" is not commonly cited for the introduction of the tosyl group in peptide synthesis, the standard and widely adopted method utilizes p-toluenesulfonyl chloride (TsCl) to achieve this protection. These application notes provide a comprehensive overview and detailed protocols for the application of the tosyl protecting group in peptide synthesis.
The tosyl group offers robust protection under various conditions encountered during peptide synthesis, including acidic and basic treatments used for the removal of other protecting groups like Boc and Fmoc.[1] However, its removal requires strong acidic conditions, typically with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Key Applications of the Tosyl Group in Peptide Synthesis
The primary application of the tosyl group in peptide synthesis is the protection of the side chain functionalities of specific amino acids to prevent their interference with the peptide bond formation process.
-
Arginine (Arg): The guanidino group of arginine is highly basic and nucleophilic. The tosyl group effectively masks this reactivity. Boc-Arg(Tos)-OH and Fmoc-Arg(Tos)-OH are commercially available and widely used building blocks in both Boc/Bn and Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies.
-
Histidine (His): The imidazole side chain of histidine can be acylated or act as a base, leading to side reactions and racemization during coupling. The N(im)-tosyl protection prevents these undesirable reactions.
-
Lysine (Lys): While less common, the ε-amino group of lysine can also be protected with a tosyl group, although other protecting groups like Boc are more frequently used due to milder cleavage conditions.
Data Presentation: Properties of the Tosyl Protecting Group
| Property | Description | References |
| Chemical Formula | C₇H₇SO₂- | |
| Common Reagent | p-Toluenesulfonyl chloride (TsCl) | [2] |
| Stability | Stable to acidic conditions used for Boc removal (e.g., TFA) and basic conditions for Fmoc removal (e.g., piperidine). | [1] |
| Cleavage Conditions | Strong acids such as liquid Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), or Sodium in liquid ammonia. | [1][3] |
| Commonly Protected Residues | Arginine (Arg), Histidine (His) | [3] |
Experimental Protocols
Protocol 1: Tosylation of an Amino Acid (General Procedure)
This protocol describes the general method for introducing the tosyl group onto the side chain of an amino acid using tosyl chloride.
Materials:
-
Amino acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Appropriate solvent (e.g., water, dioxane, acetone)
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium hydroxide at 0-5 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride in a suitable organic solvent (e.g., dioxane or acetone) to the stirred amino acid solution, maintaining the temperature at 0-5 °C. The pH should be kept alkaline by the concurrent addition of a sodium hydroxide solution.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.
-
Extract the tosylated amino acid with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure N-tosylated amino acid.
Protocol 2: Cleavage of the Tosyl Group from a Peptide
This protocol outlines the cleavage of the tosyl protecting group from a synthesized peptide using strong acid conditions. Caution: This procedure involves highly corrosive and toxic reagents and must be performed in a specialized apparatus within a fume hood.
Materials:
-
Tosyl-protected peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, thioanisole, cresol)
-
Cleavage apparatus
-
Cold diethyl ether
Procedure using HF:
-
Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole) to the reaction vessel.
-
Cool the vessel to -78 °C (dry ice/acetone bath).
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration or centrifugation and dry it under vacuum.
-
Purify the crude peptide by chromatography (e.g., HPLC).
Mandatory Visualizations
Caption: Workflow for the protection of an amino acid side chain using the tosyl group.
Caption: General workflow for the cleavage of the tosyl protecting group from a peptide.
Caption: Logical workflow of peptide synthesis incorporating the tosyl protecting group.
References
Troubleshooting & Optimization
Technical Support Center: Phenyl 4-methylbenzenesulfonate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenyl 4-methylbenzenesulfonate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis and subsequent reactions of this compound.
Synthesis of this compound (Tosylation of Phenol)
Q1: My yield of this compound is lower than expected. What are the common causes and solutions?
Low yields during the tosylation of phenol are often due to suboptimal reaction conditions or the presence of impurities. Here are the primary causes and troubleshooting steps:
-
Incomplete Reaction:
-
Solution: Ensure an adequate reaction time and appropriate temperature. The reaction of p-toluenesulfonyl chloride with phenol, often conducted under Schotten-Baumann conditions, may require several hours to reach completion.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Hydrolysis of p-Toluenesulfonyl Chloride:
-
Cause: p-Toluenesulfonyl chloride is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid. This side reaction consumes the reagent and reduces the yield of the desired product.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Suboptimal Base:
-
Cause: The choice and amount of base are critical. An insufficient amount of base will not effectively neutralize the HCl generated during the reaction, which can lead to side reactions.
-
Solution: Use a suitable base such as pyridine or an aqueous alkali like sodium hydroxide.[1][2] Ensure at least a stoichiometric amount of base is used to neutralize the generated HCl.
-
Q2: I am observing significant amounts of p-toluenesulfonic acid as a byproduct. How can I minimize its formation?
The presence of p-toluenesulfonic acid is a direct result of the hydrolysis of p-toluenesulfonyl chloride.
-
Troubleshooting:
-
Strictly adhere to anhydrous reaction conditions. Dry your glassware thoroughly and use anhydrous solvents.
-
Add the p-toluenesulfonyl chloride slowly to the reaction mixture to control the exothermic reaction and minimize localized heating, which can promote side reactions.
-
Consider using a non-aqueous base like pyridine, which can also act as the solvent, to create a less hydrolytic environment.
-
Q3: Are there other potential side products I should be aware of during the synthesis?
Besides p-toluenesulfonic acid, other impurities can arise:
-
Unreacted Phenol: If the reaction does not go to completion, you will have residual starting material. This can be addressed by optimizing reaction time, temperature, and stoichiometry.
-
Ortho- and Para-toluenesulfonyl Chloride Isomers: The commercial p-toluenesulfonyl chloride may contain small amounts of the ortho-isomer, which can lead to the formation of the corresponding phenyl o-methylbenzenesulfonate.[3] Using a high-purity grade of p-toluenesulfonyl chloride can mitigate this.
Reactions of this compound
Q4: I am using this compound in a Williamson ether synthesis, but I am getting a significant amount of an elimination byproduct. How can I favor the substitution reaction?
The Williamson ether synthesis often competes with a base-catalyzed E2 elimination reaction.[4][5]
-
Cause: The alkoxide used as a nucleophile is also a strong base. It can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of the desired ether.
-
Troubleshooting to Favor SN2 Substitution:
-
Choice of Nucleophile (Alkoxide): Use a less sterically hindered alkoxide. Bulky bases are more likely to act as bases rather than nucleophiles.
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.
-
Solvent: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the alkoxide, promoting the SN2 reaction.
-
Q5: My nucleophilic substitution reaction on this compound is very slow. What can I do to improve the reaction rate?
Slow reaction rates in nucleophilic substitutions involving this compound can be attributed to several factors.
-
Solutions:
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this might also promote side reactions like elimination.
-
Choice of Solvent: The solvent plays a crucial role. Aprotic polar solvents are generally preferred for SN2 reactions as they solvate the cation of the nucleophile, leaving the anion more "naked" and reactive.
-
Nucleophile Strength: Employing a stronger, less sterically hindered nucleophile will increase the rate of the SN2 reaction.
-
Q6: What are the expected products of hydrolysis of this compound?
The hydrolysis of this compound, which can occur under acidic or basic conditions, results in the cleavage of the ester linkage.
-
Products: The hydrolysis will yield phenol and p-toluenesulfonic acid .[6]
Data Presentation
The following table summarizes the common side products in reactions involving this compound and suggests methods for their minimization.
| Reaction Type | Intended Product | Common Side Product(s) | Typical Yield Range (%) | Minimization Strategies |
| Synthesis (Tosylation) | This compound | p-Toluenesulfonic acid, Unreacted Phenol | 70-95 | Use anhydrous conditions, appropriate base, and ensure complete reaction. |
| Williamson Ether Synthesis | Aryl Ether | Alkene (from elimination) | 50-90 | Use a less sterically hindered alkoxide, lower reaction temperature. |
| Hydrolysis | Phenol and p-Toluenesulfonic Acid | - | Quantitative | This is often the intended reaction; to avoid it as a side reaction, exclude water. |
Experimental Protocols
1. Synthesis of this compound (Tosylation of Phenol)
This protocol is a general procedure and may require optimization based on specific laboratory conditions.
-
Materials:
-
Phenol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
2. General Protocol for Nucleophilic Substitution using this compound
This protocol outlines a general procedure for a Williamson ether synthesis.
-
Materials:
-
This compound
-
Alcohol (R-OH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.2 eq) to a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis shows the disappearance of the starting tosylate. Gentle heating may be required.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Synthesis of this compound.
Caption: Competing Sₙ2 and E2 pathways.
Caption: General experimental workflow.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Phenyl 4-methylbenzenesulfonate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of Phenyl 4-methylbenzenesulfonate and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
A1: The most common method for synthesizing this compound (also known as phenyl tosylate) is the Schotten-Baumann reaction. This involves the reaction of phenol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base.[1][2][3][4]
Q2: What is the role of the base in this synthesis?
A2: The base plays a crucial role in the reaction. It deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic sulfur atom of the tosyl chloride. The base also neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction, driving the equilibrium towards the product.[5]
Q3: What are some common bases used for this reaction?
A3: Common bases include aqueous solutions of sodium hydroxide or potassium hydroxide, as well as organic bases like pyridine or triethylamine (TEA).[1][5] The choice of base can influence the reaction rate and yield.
Q4: What is the primary side reaction that can lower the yield?
A4: The primary side reaction is the hydrolysis of tosyl chloride by water present in the reaction mixture. This forms p-toluenesulfonic acid, which is unreactive towards the phenol and consumes the tosyl chloride, thereby reducing the yield of the desired product.[6]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (phenol and tosyl chloride), you can observe the consumption of the reactants and the formation of the product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Degraded Tosyl Chloride: Old or improperly stored tosyl chloride may have hydrolyzed to p-toluenesulfonic acid. | 1. Use a fresh bottle of tosyl chloride or purify the existing stock by recrystallization. |
| 2. Ineffective Base: The base may be of poor quality or may have absorbed moisture. | 2. Use a freshly prepared aqueous base solution or freshly distilled and dried organic base. | |
| 3. Presence of Water: Water in the solvent or on the glassware will hydrolyze the tosyl chloride. | 3. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | |
| 4. Low Reaction Temperature: The reaction may be too slow at a very low temperature. | 4. Allow the reaction to proceed at room temperature or slightly warm it, while monitoring for side reactions. | |
| Formation of a White Precipitate (other than product) | 1. Insoluble Salts: If using an inorganic base, the salt of the base and HCl (e.g., NaCl) may precipitate. If using an organic base, the hydrochloride salt of the base (e.g., triethylammonium chloride) will precipitate. | 1. This is a normal observation. The salts can be removed during the work-up procedure by washing with water. |
| Product is Oily and Difficult to Crystallize | 1. Impurities Present: Residual solvent, unreacted starting materials, or byproducts can prevent crystallization. | 1. Ensure the product is thoroughly dried under vacuum. Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane).[6] |
| Reaction is very slow | 1. Poor Mixing: In a biphasic system (e.g., an organic solvent and aqueous base), inefficient stirring can limit the reaction rate. | 1. Ensure vigorous stirring to maximize the interfacial area between the two phases. A phase-transfer catalyst can also be considered. |
| 2. Steric Hindrance: While not a major issue for phenol, sterically hindered phenols may react more slowly. | 2. Consider using a stronger base or a higher reaction temperature. |
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of this compound
| Parameter | Condition | Effect on Yield | Rationale |
| Base | Strong inorganic bases (e.g., NaOH, KOH) | Generally high yields | Efficiently deprotonates phenol and neutralizes HCl. |
| Organic bases (e.g., Pyridine, TEA) | Good to high yields | Soluble in organic solvents, creating a homogeneous reaction mixture. Can also act as a nucleophilic catalyst. | |
| Solvent | Biphasic (e.g., Dichloromethane/Water) | Good yields | Allows for easy separation of the product in the organic phase and removal of inorganic salts in the aqueous phase.[3] |
| Anhydrous Aprotic (e.g., Dichloromethane, THF) with an organic base | High yields | Minimizes the hydrolysis of tosyl chloride, a major side reaction.[6] | |
| Temperature | 0 °C to Room Temperature | Optimal for many procedures | Balances reaction rate with minimizing side reactions like hydrolysis of tosyl chloride.[5] |
| Elevated Temperatures | Can increase reaction rate but may also increase hydrolysis | May be necessary for less reactive phenols, but careful control is needed. | |
| Stoichiometry | Excess Tosyl Chloride (1.1 - 1.5 equivalents) | Can drive the reaction to completion | Ensures all the phenol is consumed. |
| Equimolar amounts | May result in incomplete conversion | The reaction may not go to completion, leaving unreacted phenol. |
Experimental Protocols
Synthesis of this compound using Sodium Hydroxide
Materials:
-
Phenol (1.0 eq)
-
4-Methylbenzenesulfonyl chloride (Tosyl Chloride, 1.1 eq)
-
Sodium Hydroxide (2.0 eq)
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Dichloromethane (DCM)
-
Water
-
1 M Hydrochloric Acid
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve phenol in dichloromethane.
-
In a separate beaker, prepare a solution of sodium hydroxide in water.
-
Cool the phenol solution to 0 °C in an ice bath with stirring.
-
Slowly add the sodium hydroxide solution to the phenol solution.
-
Dissolve tosyl chloride in a minimal amount of dichloromethane and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a white solid.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Phenyl 4-methylbenzenesulfonate
Welcome to the technical support center for the purification of Phenyl 4-methylbenzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound may contain several impurities, primarily arising from the starting materials and potential side reactions during its synthesis. These can include:
-
Unreacted phenol: Due to incomplete esterification.
-
Unreacted p-toluenesulfonyl chloride: A reactive starting material that may persist.
-
p-Toluenesulfonic acid: Formed from the hydrolysis of p-toluenesulfonyl chloride.
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Pyridine or other base: If used as a catalyst or acid scavenger during the synthesis.
-
Byproducts from side reactions: Depending on the specific reaction conditions.
Q2: What are the recommended storage conditions for purified this compound?
A2: For long-term storage, it is advisable to keep purified this compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture.[1][2][3] Storing it at refrigerator temperatures (2-8 °C) can also enhance its stability.[4]
Q3: My crude product is an oil or a sticky solid. What should I do before purification?
A3: The presence of an oil or a sticky solid often indicates significant impurities or residual solvent. Before proceeding with recrystallization or chromatography, it is beneficial to wash the crude material. A common procedure is to wash the crude product with a cold, non-polar solvent like hexanes to remove less polar impurities, followed by washing with a cold, dilute aqueous acid or base to remove any basic or acidic starting materials or byproducts.
Q4: How can I assess the purity of my this compound sample?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for a preliminary purity assessment. A suitable mobile phase for TLC analysis is typically a mixture of ethyl acetate and hexanes. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase C18 column with a mobile phase of acetonitrile and water, sometimes with a small amount of acid like phosphoric or formic acid, can be effective for analyzing sulfonates.[5][6]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. The cooling process is too rapid. | Use a solvent with a lower boiling point. Add a small amount of additional hot solvent. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[7] |
| No crystal formation upon cooling | The solution is too dilute. The compound is highly soluble in the chosen solvent, even at low temperatures. | Concentrate the solution by carefully evaporating some of the solvent.[8] Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly. Scratch the inside of the flask with a glass rod to induce nucleation.[9] |
| Low recovery of purified product | Too much solvent was used, leaving a significant amount of the product in the mother liquor. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. Cool the filtrate in an ice bath to maximize crystal precipitation. |
| Recrystallized product is still impure | The chosen solvent did not effectively differentiate between the product and impurities, leading to co-crystallization. The crystals were not washed properly after filtration. | Perform a second recrystallization using a different solvent or a solvent-pair system. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[7] |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities | The chosen eluent system has incorrect polarity. The column was overloaded with the crude material. | Optimize the solvent system using TLC before running the column. Aim for an Rf value of 0.2-0.4 for the desired compound.[10] Use a higher ratio of silica gel to crude material (a general guideline is at least 30:1 w/w).[11] |
| The product is not eluting from the column | The eluent is not polar enough. The compound is irreversibly adsorbed onto the silica gel. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in the ethyl acetate/hexanes mixture).[10] If the compound is suspected to have acidic character, adding a small amount of acetic acid to the eluent might help. |
| Streaking or tailing of the product band | The compound is not fully soluble in the mobile phase. The column is overloaded. The compound is interacting too strongly with the silica gel. | Ensure the crude sample is fully dissolved in a minimal amount of the initial eluent before loading. Reduce the amount of crude material loaded onto the column.[11] Add a small amount of a more polar solvent to the eluent system. |
| Cracking of the silica gel bed | Improper packing of the column. The column was allowed to run dry. | Ensure the silica gel is packed as a uniform slurry. Always maintain a level of solvent above the silica gel bed.[7] |
Data Presentation
Physical and Chemical Properties
| Property | Value |
| IUPAC Name | This compound[12] |
| Synonyms | Phenyl p-toluenesulfonate, Phenyl tosylate[12] |
| CAS Number | 640-60-8[12] |
| Molecular Formula | C13H12O3S[13] |
| Molecular Weight | 248.30 g/mol [13] |
| Appearance | White solid[12] |
Recommended Solvents for Purification
| Purification Technique | Recommended Solvent(s) | Rationale |
| Recrystallization | Ethanol, Ethanol/Water, Ethyl acetate/Hexanes, Toluene | This compound is expected to have good solubility in moderately polar solvents at elevated temperatures and lower solubility at room temperature. A solvent pair like ethyl acetate/hexanes allows for fine-tuning of the polarity.[14] |
| Column Chromatography | Ethyl acetate/Hexanes gradient | This solvent system provides a good polarity range to effectively separate the moderately polar this compound from both non-polar and more polar impurities on a silica gel stationary phase. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold. A solvent pair, such as ethyl acetate and hexanes, can also be effective.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to pre-heat the filtration funnel and the receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation using Thin-Layer Chromatography (TLC). A mixture of ethyl acetate and hexanes is a good starting point. Adjust the ratio to achieve a good separation between the product spot and any impurity spots, aiming for an Rf value of 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions that contain the pure product. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Experimental workflow for purification by recrystallization.
Caption: Experimental workflow for purification by column chromatography.
Caption: Troubleshooting logic for purification of this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Separation of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Sodium 4-methylbenzenesulfonate | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Phenyl p-Toluenesulfonate 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 13. This compound - Protheragen [protheragen.ai]
- 14. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Phenyl 4-methylbenzenesulfonate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered in reactions involving Phenyl 4-methylbenzenesulfonate (also known as phenyl tosylate).
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in organic synthesis?
A1: this compound is predominantly used as a phenoxy group donor in nucleophilic substitution reactions. The 4-methylbenzenesulfonate (tosylate) moiety is an excellent leaving group, facilitating the formation of a new bond between the phenyl group and a nucleophile.[1][2] This is particularly useful for converting alcohols into phenyl ethers under milder conditions than other methods.
Q2: What are the main advantages of using this compound over other phenoxylating agents?
A2: The primary advantage lies in the stability and excellent leaving group ability of the tosylate anion. The conjugate acid of the tosylate anion, p-toluenesulfonic acid, is a strong acid, which makes the tosylate anion a very stable and weak base.[1] This high reactivity allows for efficient reactions under a variety of conditions.
Q3: How should this compound be stored?
A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] It is sensitive to moisture and can undergo hydrolysis, so protection from atmospheric moisture is crucial.[4]
Q4: Is this compound hazardous?
A4: According to safety data sheets, this compound can cause skin and serious eye irritation. It may also cause respiratory irritation.[3] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substitution Product
Possible Cause A: Competing Elimination Reaction (E2)
This is one of the most common side reactions, especially with secondary and tertiary substrates, or when using a strong, sterically hindered base.[6][7]
Solutions:
-
Substrate Choice: Whenever possible, use a primary substrate, which is less prone to elimination.
-
Base Selection: Use a non-nucleophilic, sterically hindered base if elimination is desired. For substitution, a weaker, non-hindered base is preferable. With secondary halides, a strong base often favors elimination.[7][8]
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetone) generally favor S_N2 reactions over E2.[9][10] Polar protic solvents can favor elimination.[9]
-
Temperature: Lowering the reaction temperature can sometimes favor the substitution reaction over elimination, as elimination reactions often have a higher activation energy.
Summary of Expected Outcomes for SN2 vs. E2 Reactions:
| Substrate Type | Nucleophile/Base Strength | Solvent | Expected Major Product |
| Primary | Strong, non-hindered | Polar Aprotic | S_N2 (Substitution) |
| Primary | Strong, hindered | Polar Aprotic | E2 (Elimination) |
| Secondary | Weakly basic | Polar Aprotic | S_N2 (Substitution) |
| Secondary | Strong, non-hindered | Polar Protic | E2 (Elimination) > S_N2 (Substitution) |
| Secondary | Strong, hindered | Polar Aprotic | E2 (Elimination) |
| Tertiary | Weakly basic/nucleophilic | Polar Protic | S_N1/E1 |
| Tertiary | Strong base | Polar Aprotic | E2 (Elimination) |
Possible Cause B: Hydrolysis of this compound
This compound is susceptible to hydrolysis, especially in the presence of moisture or under acidic or basic conditions, which consumes the starting material and reduces the yield. The rate of hydrolysis is dependent on pH and temperature.[4][11][12]
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Control of pH: The stability of aryl sulfonates is pH-dependent. Storing solutions at an acidic pH can improve stability.[4] During work-up, minimize the time the compound is in contact with strongly acidic or basic aqueous solutions.
-
Reaction Temperature: While reaction-specific, be aware that higher temperatures can accelerate hydrolysis.
Issue 2: Difficulty in Product Purification
Possible Cause A: Presence of p-Toluenesulfonic Acid
Hydrolysis of the starting material or the tosylate leaving group during the reaction and work-up can lead to contamination of the product with p-toluenesulfonic acid.
Solutions:
-
Aqueous Work-up: During the work-up, wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate, to remove acidic impurities like p-toluenesulfonic acid.[13]
-
Chromatography: If the acidic impurity persists, it can often be removed by column chromatography on silica gel.
Possible Cause B: Presence of Unreacted Starting Material or Other Byproducts
Incomplete reaction or the presence of side-products can complicate purification.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.
-
Recrystallization: If the product is a solid, recrystallization is often an effective method for purification.
-
Column Chromatography: For complex mixtures or oily products, flash column chromatography is a standard purification technique.
Experimental Protocols
General Protocol for the Phenylation of an Alcohol
This protocol describes the conversion of an alcohol to a phenyl ether using this compound.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (or DMF)
-
Dichloromethane (for work-up)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Reagent Addition: Add this compound (1.2 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization as needed.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fishersci.com [fishersci.com]
- 4. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. SN2 vs E2 [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. cecas.clemson.edu [cecas.clemson.edu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Phenyl 4-methylbenzenesulfonate
Welcome to the technical support center for the synthesis of Phenyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically achieved through the esterification of phenol with 4-methylbenzenesulfonyl chloride (tosyl chloride). This reaction is commonly conducted in the presence of a base to neutralize the hydrochloric acid byproduct and to facilitate the reaction.
Q2: What are the most suitable bases for this reaction?
A2: Pyridine and triethylamine are frequently used bases for this type of sulfonylation. Pyridine can also function as the solvent, while triethylamine is often used in conjunction with an inert solvent like dichloromethane (DCM). The choice of base can influence reaction time and work-up procedures.
Q3: Which solvents are recommended for this synthesis?
A3: Dichloromethane (DCM) is a common choice due to its inert nature and ability to dissolve the reactants. Other aprotic solvents like tetrahydrofuran (THF) can also be employed. If pyridine is used as the base, it can also serve as the solvent.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (phenol and tosyl chloride), you can observe the consumption of reactants and the formation of the product.
Q5: What are the common impurities I might encounter in my crude product?
A5: Common impurities include unreacted phenol, unreacted 4-methylbenzenesulfonyl chloride, and 4-methylbenzenesulfonic acid, which forms from the hydrolysis of tosyl chloride.[1]
Q6: What is the recommended method for purifying the final product?
A6: Recrystallization is the most common and effective method for purifying crude this compound.[1][2] Ethanol or a mixture of ethanol and water are often suitable solvent systems. Column chromatography can also be used for purification if recrystallization is not effective.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Ineffective base. 2. Deactivated 4-methylbenzenesulfonyl chloride (hydrolyzed). 3. Insufficient reaction time or temperature. | 1. Use a fresh, dry base. Ensure the base is not quenched by acidic impurities. 2. Use fresh 4-methylbenzenesulfonyl chloride. Store it under anhydrous conditions. 3. Monitor the reaction by TLC to determine the optimal reaction time. A slight increase in temperature might be necessary, but be cautious of side reactions. |
| Product is an Oil or Sticky Solid | Presence of significant impurities or residual solvent. | Wash the crude product with a suitable solvent to remove impurities before attempting recrystallization.[1] Ensure all solvent is removed during the work-up. |
| Difficulty in Crystal Formation during Recrystallization | 1. The solution is too dilute. 2. The chosen solvent is not ideal. 3. The cooling process is too rapid. | 1. Concentrate the solution by evaporating some of the solvent. 2. Perform small-scale solvent screening to find an optimal recrystallization solvent or solvent pair. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Presence of 4-methylbenzenesulfonic acid in the final product | Hydrolysis of 4-methylbenzenesulfonyl chloride during the reaction or work-up. | Perform the reaction under anhydrous conditions. During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities.[2] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| Phenol | C₆H₆O | 94.11 |
| 4-methylbenzenesulfonyl chloride (Tosyl chloride) | C₇H₇ClO₂S | 190.65 |
| Pyridine | C₅H₅N | 79.10 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Hydrochloric Acid (1 M) | HCl | 36.46 |
| Sodium Bicarbonate (saturated solution) | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
Procedure:
-
Dissolution: In a round-bottom flask, dissolve phenol (1.0 eq) in dichloromethane (DCM).
-
Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: Dissolve 4-methylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M hydrochloric acid to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization from ethanol to yield this compound as a solid.[2]
-
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Stability and storage issues of Phenyl 4-methylbenzenesulfonate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Phenyl 4-methylbenzenesulfonate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability and storage issues encountered during experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) of solid compound. | 1. Moisture Absorption: The compound may be hygroscopic. 2. Degradation: Exposure to light, high temperatures, or reactive atmospheric components. | 1. Ensure the container is tightly sealed and stored in a desiccator. 2. Store in a dark, cool, and inert environment. Consider purging the container with an inert gas like nitrogen or argon. |
| Inconsistent or unexpected experimental results. | 1. Degradation of Stock Solution: The compound may have hydrolyzed or otherwise degraded in solution. 2. Incomplete Dissolution: The compound may not be fully dissolved in the chosen solvent. | 1. Prepare fresh stock solutions for each experiment. 2. Verify the solubility of this compound in the chosen solvent. Use gentle heating or sonication to aid dissolution if necessary, but be mindful of potential thermal degradation. |
| Precipitate forms in a stock solution upon storage. | 1. Low Solubility at Storage Temperature: The solvent may be saturated at room temperature but supersaturated at lower storage temperatures (e.g., 4°C or -20°C). 2. Degradation: The precipitate could be a degradation product that is less soluble than the parent compound. | 1. Allow the solution to warm to room temperature and vortex to redissolve the precipitate before use. 2. If the precipitate does not redissolve, it may be a degradation product. It is recommended to prepare a fresh solution. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture absorption. For extended storage, keeping it in a desiccator at room temperature is recommended.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is more soluble in polar organic solvents than in aqueous solutions.[2] When preparing stock solutions, use a high-purity, anhydrous solvent. For short-term storage, solutions can be kept at 2-8°C. For longer-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always use a tightly sealed container to prevent solvent evaporation and moisture ingress.
Q3: What are the primary degradation pathways for this compound?
A3: The most common degradation pathway for this compound is hydrolysis of the ester bond, which can be catalyzed by both acids and bases.[3][4] This results in the formation of phenol and 4-methylbenzenesulfonic acid. The compound may also be susceptible to thermal and photodegradation.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is pH-dependent. Both acidic and basic conditions can accelerate hydrolysis.[3][4] For related sulfonated aromatic compounds, stability is enhanced at a more acidic pH (around 2.5-3).[3]
Q5: Are there any incompatibilities I should be aware of when working with this compound?
A5: Avoid strong oxidizing agents, strong acids, and strong bases, as they can promote degradation.[3] Also, be mindful of the reactivity of the sulfonate group, which can act as a leaving group in nucleophilic substitution reactions.[3]
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides general guidance based on the stability of related sulfonated aromatic compounds.
| Parameter | Condition | Recommendation/Observation | Citation |
| Storage Temperature (Solid) | Room Temperature | Stable when protected from moisture and light. | [1] |
| Storage Temperature (Solution) | 2-8°C (Short-term) | Recommended for daily or weekly use. | [3] |
| -20°C or -80°C (Long-term) | Aliquot to avoid freeze-thaw cycles. | [3] | |
| pH (Aqueous Solution) | Acidic (pH 2.5-3) | Increased stability observed for related compounds. | [3] |
| Neutral to Alkaline | Increased rate of hydrolysis. | [4] | |
| Light Exposure | Ambient Light | Store in amber vials or protect from light to prevent potential photodegradation. | [5] |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 2, 8, 24 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Place the solid compound and the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.
-
-
Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method, typically with a UV or mass spectrometric detector. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Recommended storage conditions summary.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
Troubleshooting failed reactions involving Phenyl 4-methylbenzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenyl 4-methylbenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding to completion. What are the common causes?
Incomplete reactions are frequently due to issues with reagent quality and reaction conditions. Key factors to consider include:
-
Reagent Quality:
-
This compound: Ensure it is pure and has been stored under anhydrous conditions to prevent hydrolysis.
-
Nucleophile: The purity of your nucleophile is critical to avoid side reactions.
-
Solvent: The presence of water in the solvent can lead to the hydrolysis of the this compound.[1] Always use anhydrous solvents.
-
Base (if applicable): Amine bases like pyridine or triethylamine are hygroscopic. Use freshly distilled or anhydrous bases to prevent the introduction of water.[1]
-
-
Reaction Conditions:
-
Stoichiometry: An insufficient amount of the nucleophile will result in an incomplete reaction. It is common to use a slight excess of the nucleophile to drive the reaction to completion.
-
Temperature: Many nucleophilic substitution reactions with this compound are performed at room temperature or with gentle heating. If the reaction is sluggish, a moderate increase in temperature may be necessary. However, excessively high temperatures can lead to side reactions.
-
Q2: I am observing unexpected byproducts in my reaction. What are the likely side reactions?
Several side reactions can occur, leading to the formation of impurities:
-
Hydrolysis: this compound can be hydrolyzed back to phenol and 4-methylbenzenesulfonic acid if water is present in the reaction mixture.
-
Elimination Reactions: If the substrate undergoing nucleophilic attack has a proton on a beta-carbon, elimination reactions (E2) can compete with substitution (SN2), especially with sterically hindered or strongly basic nucleophiles and at higher temperatures.[2]
-
Reaction with Solvent: Some solvents can participate in the reaction. For example, if using an alcohol as a solvent, it may compete with your intended nucleophile.
Q3: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for monitoring more complex reactions.[2]
Q4: My product is difficult to purify. What are some common impurities and how can I remove them?
Common impurities include unreacted starting materials, hydrolysis products (phenol and 4-methylbenzenesulfonic acid), and side products from elimination or other reactions. A typical aqueous workup can help remove many of these impurities.[3][4][5][6] This often involves:
-
Quenching the reaction with water or a dilute acid/base.
-
Extracting the product into an organic solvent.
-
Washing the organic layer with water, brine, and sometimes a dilute acid or base solution to remove residual starting materials and byproducts.
-
Drying the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Concentrating the solvent under reduced pressure.
Following the workup, column chromatography on silica gel is a standard method for purifying the final product.[2][7]
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
| Potential Cause | Recommended Solution |
| Poor quality of this compound | Use freshly opened or purified this compound. Ensure it has been stored in a desiccator. |
| Presence of water in the reaction | Use anhydrous solvents and freshly distilled/anhydrous bases.[1] Dry all glassware thoroughly before use. |
| Insufficient nucleophilicity of the reactant | If using a neutral nucleophile, consider adding a non-nucleophilic base to deprotonate it and increase its reactivity. |
| Steric hindrance | If the nucleophile or the substrate is sterically hindered, the reaction may require more forcing conditions such as higher temperatures or longer reaction times.[2] Consider using a less hindered nucleophile if possible. |
| Incorrect reaction temperature | If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). Monitor for the formation of side products by TLC. |
Problem 2: Formation of a significant amount of elimination byproduct (alkene).
| Potential Cause | Recommended Solution |
| Use of a sterically hindered or strongly basic nucleophile | Switch to a less sterically hindered and less basic nucleophile if the reaction allows.[2] For example, azide is a good nucleophile but a weak base. |
| High reaction temperature | Run the reaction at a lower temperature.[2] Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. |
| The tosylate is on a secondary or tertiary carbon | If possible, redesign the synthesis to have the leaving group on a primary carbon, which is less prone to elimination.[2] |
Experimental Protocols
General Protocol for Nucleophilic Substitution with this compound
This protocol describes a general procedure for the reaction of this compound with a generic nucleophile.
Materials and Reagents:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))
-
Base (if required, e.g., Triethylamine (TEA), Pyridine, or a non-nucleophilic base like Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Addition of Nucleophile and Base: To the stirred solution, add the nucleophile (1.1 - 1.5 eq). If a base is required, add it to the reaction mixture (1.2 - 2.0 eq).
-
Reaction Progression: Stir the reaction mixture at the appropriate temperature (e.g., room temperature or heated). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with water and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
Data Presentation
Table 1: Typical Reaction Conditions for Nucleophilic Substitution
| Parameter | Condition | Notes |
| Temperature | 0 °C to 80 °C | Lower temperatures generally favor SN2 over E2.[2] |
| Solvent | DCM, THF, ACN, DMF | The choice of solvent depends on the solubility of the reactants and the nature of the nucleophile. Polar aprotic solvents can accelerate SN2 reactions.[8] |
| Base | Pyridine, TEA, DIPEA | A base is often used to scavenge the p-toluenesulfonic acid byproduct.[7] |
| Reaction Time | 2 - 24 hours | Reaction time is dependent on the reactivity of the nucleophile and the reaction temperature. |
Table 2: Analytical Data for this compound
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.70 (d, J= 8.1 Hz, 2H), 7.40–7.17 (m, 5H), 6.98 (d, J = 7.4 Hz, 2H), 2.44 (s, 3H)[9] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 149.69, 145.33, 132.48, 129.74, 129.60, 128.52, 127.07, 122.39, 21.70[9] |
Visualizations
Caption: Troubleshooting workflow for failed reactions.
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. orgosolver.com [orgosolver.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Degradation of Phenyl 4-methylbenzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of Phenyl 4-methylbenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation products of this compound under hydrolytic conditions?
Under typical aqueous environmental conditions, this compound is expected to undergo hydrolysis. This reaction involves the cleavage of the ester bond, yielding phenol and 4-methylbenzenesulfonic acid as the primary degradation products. The reaction is generally a nucleophilic attack on the sulfur atom of the sulfonate group.
Q2: What are the likely subsequent biodegradation pathways for the primary hydrolytic products?
The primary products, phenol and 4-methylbenzenesulfonic acid, can be further biodegraded by microorganisms.
-
Phenol: Aerobic degradation of phenol typically proceeds through its conversion to catechol.[1][2] The aromatic ring of catechol is then cleaved, either via the ortho or meta pathway, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle.[1][3]
-
4-methylbenzenesulfonic acid (p-toluenesulfonic acid): The biodegradation of p-toluenesulfonic acid can be initiated by the oxidation of the methyl group to form p-sulfobenzoic acid. This is followed by desulfonation to yield protocatechuic acid, which then undergoes ring cleavage.[4] Another pathway involves direct desulfonation to produce 4-methylcatechol.[5]
Q3: What analytical techniques are recommended for monitoring the degradation of this compound and its products?
High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for separating and quantifying this compound and its aromatic degradation products like phenol and 4-methylbenzenesulfonic acid.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile intermediates. For structural elucidation of unknown metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[7]
Q4: Are there any specific safety precautions to consider when handling this compound?
This compound is an organic sulfonate and should be handled with appropriate laboratory safety precautions. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guides
Issue 1: Incomplete or slow degradation of this compound in our experiment.
-
Question: We are observing very slow or incomplete degradation of the parent compound. What could be the cause and how can we improve the degradation rate?
-
Answer:
-
For chemical hydrolysis:
-
pH: The rate of hydrolysis of aryl sulfonates can be pH-dependent. Ensure the pH of your medium is optimal. Both acidic and alkaline conditions can catalyze the reaction, though the mechanism may differ. Consider performing pilot studies at different pH values.
-
Temperature: Increasing the temperature will generally increase the reaction rate. However, be cautious of potential side reactions or degradation of intermediates at excessively high temperatures.
-
-
For biodegradation:
-
Microbial Culture: The microbial consortium or isolate you are using may not have the necessary enzymes for efficient degradation. Consider using an enriched culture from a contaminated site or a known degrader strain.
-
Nutrient Limitation: Ensure that the growth medium contains all the necessary nutrients (carbon, nitrogen, phosphorus, trace elements) for microbial activity.
-
Toxicity: High concentrations of this compound or its degradation products might be toxic to the microorganisms. Try performing the experiment with a lower initial concentration.
-
Acclimation: The microbial culture may require an acclimation period to induce the necessary degradative enzymes.
-
-
Issue 2: We are seeing unexpected peaks in our HPLC chromatogram.
-
Question: Our HPLC analysis shows several unexpected peaks that we cannot identify. What could be their origin?
-
Answer:
-
Side Reactions: Under certain conditions (e.g., high temperature or extreme pH), unintended side reactions may occur, leading to the formation of byproducts.
-
Impurities: The starting material of this compound may contain impurities. It is advisable to run a standard of the parent compound to check for purity.
-
Contamination: Contamination in the experimental setup, solvents, or glassware can introduce extraneous peaks. Ensure all materials are scrupulously clean.
-
Further Degradation: The unexpected peaks could be transient intermediates from the further degradation of phenol or 4-methylbenzenesulfonic acid. Try analyzing samples at different time points to track their appearance and disappearance.
-
Issue 3: We are experiencing peak tailing and poor resolution in our HPLC analysis.
-
Question: The peaks for our analytes, particularly the degradation products, are showing significant tailing and are not well-resolved. How can we improve our chromatography?
-
Answer:
-
Mobile Phase pH: The ionization state of your analytes can significantly affect peak shape. For acidic compounds like 4-methylbenzenesulfonic acid, using a mobile phase with a pH well below its pKa can improve peak symmetry.
-
Secondary Interactions: Peak tailing for aromatic compounds can be caused by secondary interactions with the silica-based stationary phase.[8] Consider using a column with end-capping or adding a competing amine like triethylamine to the mobile phase to block active silanol groups.[8]
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[8] Try diluting your sample.
-
Buffer Concentration: Ensure your mobile phase buffer has sufficient capacity (typically 10-50 mM) to control the pH on the column.[8]
-
Column Contamination: A contaminated guard or analytical column can lead to poor peak shape. Try flushing the column with a strong solvent or replacing the guard column.
-
Quantitative Data
| Compound | Microorganism/System | Conditions | Degradation Efficiency | Reference |
| p-Toluenesulfonic acid | Pseudomonas (Comamonas) testosteroni T-2 | Aerobic, batch culture | Complete conversion to cell material, CO2, and sulfate | [4] |
| Benzenesulfonic acid | Pseudomonas putida BS1331 | Aerobic, batch culture | Desulfonation and subsequent ortho-pathway oxidation | [5] |
| Phenol | Pseudomonas fluorescens PU1 | Aerobic, batch culture, 1000 ppm initial concentration | 99% degradation in 48 hours | [1] |
Degradation Pathways and Experimental Workflow
Below are diagrams illustrating the proposed degradation pathways of this compound and a general experimental workflow for studying its degradation.
Caption: Proposed degradation pathways of this compound.
References
- 1. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways [frontiersin.org]
- 4. Degradation of p-toluenesulphonic acid via sidechain oxidation, desulphonation and meta ring cleavage in Pseudomonas (Comamonas) testosteroni T-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative degradation of p-toluenesulfonic acid using hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Reactions Involving Phenyl 4-methylbenzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted Phenyl 4-methylbenzenesulfonate (phenyl tosylate) from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted this compound?
A1: The primary methods for removing unreacted phenyl tosylate are aqueous workup, column chromatography, and recrystallization. The choice of method depends on the properties of the desired product and the scale of the reaction.
Q2: My product is an oil and won't crystallize. How can I remove the unreacted phenyl tosylate?
A2: If your product is an oil, column chromatography is the most effective method for purification. Phenyl tosylate is a relatively non-polar compound and can be separated from more polar products on a silica gel column.[1]
Q3: During aqueous workup, I'm observing an emulsion. What should I do?
A3: Emulsion formation during the extraction process can be resolved by adding brine (a saturated aqueous solution of NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break the emulsion.[1]
Q4: How can I monitor the removal of this compound during purification?
A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the purification process. Phenyl tosylate can be visualized on a TLC plate using a UV lamp. By comparing the TLC of your crude mixture with the collected fractions from chromatography or the recrystallized solid, you can determine the purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
| Problem | Potential Cause | Recommended Solution |
| Unreacted phenyl tosylate co-elutes with my product during column chromatography. | The solvent system (eluent) has a polarity that is too high, causing both your product and the phenyl tosylate to move too quickly down the column. | Decrease the polarity of the eluent. A higher ratio of a non-polar solvent (like hexane) to a polar solvent (like ethyl acetate) will improve separation.[1] |
| Low recovery of the desired product after recrystallization. | The chosen recrystallization solvent is too good a solvent for your product, even at low temperatures, leading to significant loss in the mother liquor. | Select a different solvent or a mixed solvent system. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. |
| The unreacted phenyl tosylate crystallizes along with my product. | The solubility properties of your product and phenyl tosylate are very similar in the chosen solvent. | Try a different recrystallization solvent. If a single solvent is not effective, a mixed-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) may provide better separation. |
| Hydrolysis of the desired product during aqueous workup. | The product is sensitive to the acidic or basic conditions used in the washing steps. | If your product is acid-sensitive, avoid acidic washes. If it is base-sensitive, avoid basic washes. Use neutral washes with deionized water and brine. |
Experimental Protocols
Aqueous Workup
This procedure is a standard first step after the reaction is complete to remove water-soluble impurities and unreacted reagents.
Methodology:
-
Quench the Reaction: Once the reaction is deemed complete, cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent, it may be necessary to first remove the solvent under reduced pressure.
-
Dilution: Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Washing: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:
-
1 M HCl (to remove basic impurities like pyridine or triethylamine).
-
Saturated aqueous NaHCO₃ solution (to neutralize any excess acid and remove acidic byproducts).
-
Brine (to remove the bulk of the water from the organic layer and help break any emulsions).[1]
-
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Flash Column Chromatography
This is a highly effective method for separating compounds with different polarities.
Methodology:
-
Select an Eluent System: Determine a suitable solvent system by running TLC plates. A good starting point for separating phenyl tosylate from more polar compounds is a mixture of hexane and ethyl acetate. The ratio should be adjusted so that the desired product has an Rf value of approximately 0.2-0.4.
-
Pack the Column: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the top of the silica gel.
-
Elute and Collect Fractions: Pass the eluent through the column using positive pressure (air or nitrogen). Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
Recrystallization is an excellent technique for purifying solid compounds.
Methodology:
-
Solvent Selection: Choose a solvent in which the desired compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Based on general solubility principles for tosylates, ethyl acetate or ethanol/water mixtures are good starting points.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity.
-
Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Qualitative Solubility of this compound
| Solvent | Polarity | Predicted Solubility of this compound |
| Water | High | Insoluble |
| Methanol | High | Soluble |
| Ethanol | High | Soluble |
| Acetone | Medium | Soluble |
| Ethyl Acetate | Medium | Soluble |
| Dichloromethane | Medium | Soluble |
| Hexane | Low | Sparingly Soluble/Insoluble |
Visualizations
Caption: Workflow for Aqueous Workup.
References
Technical Support Center: Scale-up Synthesis of Phenyl 4-methylbenzenesulfonate
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of Phenyl 4-methylbenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the esterification of phenol with 4-methylbenzenesulfonyl chloride (tosyl chloride). This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the recommended solvents for the large-scale synthesis of this compound?
A2: Several solvents can be used, with the choice often depending on factors like cost, safety, and ease of removal. Dichloromethane (DCM) is effective due to its ability to dissolve the reactants, but its volatility and environmental concerns necessitate careful handling. Toluene is a higher-boiling alternative that can also be employed. For greener processes, ethyl acetate or methyl tert-butyl ether (MTBE) might be considered.
Q3: Which bases are suitable for this reaction at an industrial scale?
A3: Triethylamine (TEA) and pyridine are commonly used organic bases. Inorganic bases such as potassium carbonate or sodium carbonate can also be used, often in a biphasic system with a phase transfer catalyst. The choice of base can impact reaction rate and impurity profile.
Q4: What are the critical safety precautions for this synthesis?
A4: 4-Methylbenzenesulfonyl chloride is corrosive and a lachrymator; appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is essential.[1] The reaction can be exothermic, especially during the addition of the sulfonyl chloride, and requires careful temperature control to prevent runaways. The reaction should be conducted in a well-ventilated fume hood.
Q5: How can the progress of the reaction be monitored?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress by observing the disappearance of the starting materials (phenol and 4-methylbenzenesulfonyl chloride). High-performance liquid chromatography (HPLC) can provide more quantitative analysis of the reaction mixture.
Q6: What are the common impurities, and how can they be removed?
A6: Common impurities include unreacted phenol, 4-methylbenzenesulfonyl chloride, and 4-methylbenzenesulfonic acid (from the hydrolysis of the sulfonyl chloride). A standard workup involves washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove the base, followed by a wash with aqueous sodium bicarbonate to remove unreacted 4-methylbenzenesulfonyl chloride and the sulfonic acid byproduct, and finally a brine wash. The crude product is typically purified by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexanes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective base. 2. Poor quality of 4-methylbenzenesulfonyl chloride (hydrolyzed). 3. Insufficient reaction time or temperature. | 1. Use a fresh, anhydrous base. 2. Use freshly opened or purified 4-methylbenzenesulfonyl chloride. 3. Monitor the reaction by TLC/HPLC and consider extending the reaction time or moderately increasing the temperature. |
| Formation of Significant Byproducts | 1. Excess moisture leading to hydrolysis of 4-methylbenzenesulfonyl chloride. 2. Reaction temperature too high, causing side reactions. | 1. Ensure all reactants and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen). 2. Maintain strict temperature control, especially during the addition of the sulfonyl chloride. |
| Difficult Product Isolation/Purification | 1. Product oiling out during recrystallization. 2. Incomplete removal of acidic or basic impurities. | 1. Adjust the solvent system for recrystallization. Using a co-solvent system (e.g., ethyl acetate/hexanes) and seeding with a pure crystal can promote crystallization. 2. Ensure thorough aqueous washes during the workup to remove all water-soluble impurities. |
| Exothermic Reaction Runaway | 1. Too rapid addition of 4-methylbenzenesulfonyl chloride. 2. Inadequate cooling or stirring. | 1. Add the 4-methylbenzenesulfonyl chloride solution dropwise, monitoring the internal temperature closely. 2. Ensure efficient stirring and have an adequate cooling bath ready to manage the exotherm. |
Experimental Protocol: Scale-up Synthesis of this compound
This protocol is a representative example for the synthesis of this compound on a laboratory scale, which can be adapted for larger-scale production.
Materials:
-
Phenol (1.0 eq)
-
4-Methylbenzenesulfonyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Aqueous Sodium Bicarbonate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Charge a clean, dry, jacketed reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet with phenol and anhydrous DCM.
-
Stir the mixture under a nitrogen atmosphere until the phenol is fully dissolved.
-
Cool the solution to 0-5 °C using a circulating chiller.
-
Add triethylamine to the reaction mixture and stir for 15 minutes.
-
Dissolve 4-methylbenzenesulfonyl chloride in anhydrous DCM and charge it to the dropping funnel.
-
Add the 4-methylbenzenesulfonyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from hot ethanol to yield pure this compound.
Visualizations
References
Validation & Comparative
Phenyl Tosylate vs. Phenyl 4-methylbenzenesulfonate: A Distinction Without a Difference, and a Practical Comparison with Phenyl Mesylate
For the attention of researchers, scientists, and drug development professionals, this guide clarifies the nomenclature of Phenyl 4-methylbenzenesulfonate and Phenyl tosylate and provides a comparative analysis of the reactivity of Phenyl tosylate against a common alternative, Phenyl mesylate, supported by experimental data and detailed protocols.
Initially, a comparison of the reactivity between this compound and Phenyl tosylate reveals that these are, in fact, two names for the same chemical compound. Both refer to the ester of phenol and p-toluenesulfonic acid, sharing the same chemical formula (C₁₃H₁₂O₃S) and CAS number (640-60-8). Therefore, a direct reactivity comparison is not applicable as they are identical entities.
A more pertinent and practical comparison for researchers is between phenyl tosylate and another widely used sulfonate ester, phenyl mesylate. Both compounds are excellent leaving groups in nucleophilic substitution and other reactions, a critical consideration in synthetic chemistry. This guide will objectively compare the performance of phenyl tosylate and phenyl mesylate.
Quantitative Comparison of Leaving Group Ability
The efficacy of a leaving group is fundamentally linked to the stability of the anion formed after it departs from the substrate. A more stable anion, being a weaker base, constitutes a better leaving group. This stability can be indirectly assessed by the pKa of the corresponding conjugate acid and directly by comparing reaction rates in a standardized system, such as a bimolecular nucleophilic substitution (SN2) reaction.
| Leaving Group | Abbreviation | Structure of Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic acid | ~ -2.8[1] | 0.70[1] |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic acid | ~ -1.9[1] | 1.00[1] |
The data indicates that both are excellent leaving groups. However, under the specific conditions of the cited study for alkyl sulfonates, the mesylate is a slightly more reactive leaving group than the tosylate in SN2 reactions.[1] This is consistent with the pKa values of their conjugate acids; the lower pKa of methanesulfonic acid suggests that the mesylate anion is marginally more stable and therefore a better leaving group.[1] The difference in reactivity is attributed to the electronic effects of the tolyl group versus the methyl group on the sulfur atom.
Experimental Protocols
To experimentally determine the relative leaving group efficiency of phenyl tosylate and phenyl mesylate, a kinetic study of a nucleophilic substitution reaction can be performed. The following protocol outlines a detailed methodology for comparing their reaction rates.
Objective: To determine the relative rates of nucleophilic substitution of phenyl tosylate and phenyl mesylate with a common nucleophile.
Materials:
-
Phenyl tosylate
-
Phenyl mesylate
-
Phenol
-
p-Toluenesulfonyl chloride
-
Methanesulfonyl chloride
-
Pyridine (or another suitable base)
-
A common nucleophile (e.g., sodium azide in a polar aprotic solvent like DMF)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethylformamide (DMF)
-
Internal standard (e.g., a stable, non-reactive compound detectable by the chosen analytical method)
-
Standard laboratory glassware and analytical instrumentation (e.g., GC or HPLC)
Procedure:
Part 1: Synthesis of Phenyl Tosylate and Phenyl Mesylate
-
Synthesis of Phenyl Tosylate:
-
In a round-bottom flask, dissolve phenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Synthesis of Phenyl Mesylate:
-
Follow the same procedure as for phenyl tosylate, but substitute methanesulfonyl chloride (1.1 eq) for p-toluenesulfonyl chloride.
-
Part 2: Kinetic Study of Nucleophilic Substitution
-
Reaction Setup:
-
In separate, identical reaction vessels, prepare solutions of phenyl tosylate (0.1 M) and phenyl mesylate (0.1 M) in anhydrous DMF.
-
To each solution, add a precise amount of the internal standard.
-
-
Kinetic Run:
-
Equilibrate both reaction vessels to a constant temperature (e.g., 50 °C) in a thermostated bath.
-
Prepare a solution of the nucleophile (e.g., 0.2 M sodium azide in DMF).
-
To initiate the reactions simultaneously, add an equal volume of the nucleophile solution to each reaction vessel.
-
At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
-
Quenching and Analysis:
-
Immediately quench each aliquot in a vial containing a suitable quenching agent (e.g., a large excess of water or a dilute acid).
-
Extract the quenched mixture with a suitable organic solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC or HPLC to determine the concentration of the remaining phenyl sulfonate relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the phenyl sulfonate (ln[Ar-LG]) versus time for both reactions.
-
The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k).
-
The relative reactivity is the ratio of the rate constant for the phenyl mesylate reaction to the rate constant for the phenyl tosylate reaction.
Mandatory Visualizations
Caption: Synthesis of Phenyl Tosylate and Phenyl Mesylate from Phenol.
References
Spectroscopic comparison between Phenyl 4-methylbenzenesulfonate and its isomers
A detailed comparative analysis of the spectroscopic characteristics of Phenyl 4-methylbenzenesulfonate and its structural isomers, providing researchers, scientists, and drug development professionals with essential data for identification and differentiation.
This guide presents a comprehensive spectroscopic comparison of this compound and its key isomers, including cresyl benzenesulfonates and phenyl methylbenzenesulfonates. By examining their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, this guide offers a clear framework for distinguishing between these closely related compounds. Such differentiation is crucial in various research and development settings, including synthetic chemistry, materials science, and pharmaceutical development, where precise structural confirmation is paramount.
Structural Isomers Under Investigation
The isomers included in this comparison are categorized into two main groups based on the position of the methyl group:
-
Cresyl Benzenesulfonates: Isomers where the methyl group is located on the phenyl ring of the phenoxy group.
-
This compound (p-cresyl benzenesulfonate)
-
2-Methylphenyl benzenesulfonate (o-cresyl benzenesulfonate)
-
3-Methylphenyl benzenesulfonate (m-cresyl benzenesulfonate)
-
-
Phenyl Methylbenzenesulfonates: Isomers where the methyl group is on the benzenesulfonate ring.
-
Phenyl 2-methylbenzenesulfonate
-
Phenyl 3-methylbenzenesulfonate
-
Figure 1: Classification of the compared isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its isomers. The distinct electronic environments of the protons and carbon atoms in each isomer, arising from the different positions of the methyl group, lead to unique chemical shifts in NMR spectroscopy. Similarly, the vibrational modes and fragmentation patterns are influenced by the isomeric structures, resulting in characteristic IR spectra and mass spectra.
¹H NMR Spectroscopy Data
Data presented as chemical shifts (δ) in ppm.
| Compound | Aromatic Protons (Benzenesulfonate Ring) | Aromatic Protons (Phenyl/Cresyl Ring) | Methyl Protons |
| This compound | 7.77 (d), 7.35 (d) | 7.30-7.10 (m) | 2.45 (s) |
| 4-Methylthis compound | 7.77 (d), 7.35 (d) | 7.08 (d), 6.95 (d) | 2.45 (s), 2.31 (s) |
Note: Data for other isomers is currently limited in publicly accessible databases.
¹³C NMR Spectroscopy Data
Data presented as chemical shifts (δ) in ppm.
| Compound | Benzenesulfonate Ring Carbons | Phenyl/Cresyl Ring Carbons | Methyl Carbon |
| This compound | 145.3, 132.5, 129.9, 128.8 | 150.1, 129.8, 127.2, 122.0 | 21.7 |
| 4-Methylthis compound | 145.2, 132.7, 129.9, 128.8 | 147.8, 135.2, 130.4, 121.8 | 21.7, 20.8 |
Note: Data for other isomers is currently limited in publicly accessible databases.
Infrared (IR) Spectroscopy Data
Data presented as wavenumbers (cm⁻¹).
| Compound | Key Vibrational Bands |
| This compound | ~1370 (asymmetric SO₂ stretch), ~1180 (symmetric SO₂ stretch), ~1190 (C-O stretch), Aromatic C-H and C=C stretches |
| 4-Methylthis compound | ~1370 (asymmetric SO₂ stretch), ~1180 (symmetric SO₂ stretch), ~1190 (C-O stretch), Aromatic C-H and C=C stretches |
Note: The IR spectra of these isomers are expected to be very similar, with subtle differences in the fingerprint region (below 1500 cm⁻¹) that can aid in differentiation.
Mass Spectrometry Data
Data presented as mass-to-charge ratio (m/z) for major fragments in Electron Ionization (EI) mass spectrometry.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 248 | 155 (CH₃C₆H₄SO₂⁺), 93 (C₆H₅O⁺), 91 (C₇H₇⁺) |
| 4-Methylthis compound | 262 | 155 (CH₃C₆H₄SO₂⁺), 107 (CH₃C₆H₄O⁺), 91 (C₇H₇⁺) |
Note: The fragmentation patterns are highly informative for distinguishing between these isomers. The mass of the phenoxy/cresoxy cation is a key diagnostic fragment.
Experimental Protocols
The spectroscopic data presented in this guide are typically acquired using standard analytical techniques. Below are generalized experimental protocols for each spectroscopic method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300-600 MHz. For ¹³C NMR, a proton-decoupled spectrum is usually obtained at a frequency of 75-150 MHz.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop is placed between two salt plates.
-
Data Acquisition: A background spectrum of the empty spectrometer (or the salt plates/KBr pellet) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In Electron Ionization (EI) mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Figure 2: A generalized workflow for spectroscopic analysis.
Conclusion
A Comparative Guide to Phenolic and Alcoholic Protection: The Efficacy of Phenyl 4-methylbenzenesulfonate
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. For researchers, scientists, and professionals in drug development, understanding the nuances of these temporary modifications is critical. This guide provides an objective comparison of Phenyl 4-methylbenzenesulfonate (tosylate) as a protecting group for phenols and alcohols against other commonly employed alternatives, supported by experimental data and detailed protocols.
Performance Comparison: A Quantitative Overview
The efficacy of a protecting group is best assessed through quantitative measures of its introduction (protection) and removal (deprotection). The following tables summarize experimental data for this compound and other standard protecting groups, offering a comparative perspective on their performance.
Table 1: Protection of Phenols and Alcohols
| Protecting Group | Substrate | Reagents and Conditions | Time (h) | Yield (%) |
| This compound (Ts) | Phenol | p-TsCl, AlPW12O40, Solvent-free, rt | 0.3 | 98 |
| Benzyl alcohol | p-TsCl, AlPW12O40, Solvent-free, rt | 0.25 | 100 | |
| 1-Phenylpropyl alcohol | p-TsCl, AlPW12O40, Solvent-free, rt | 0.3 | 95 | |
| tert-Butyldimethylsilyl (TBS) | Primary Alcohol | TBDMSCl, Imidazole, DMF | 2 | >95[1] |
| Benzyl (Bn) | Primary Alcohol | BnBr, NaH, THF | 4.5 | 98[1] |
| Acetyl (Ac) | Primary Alcohol | Acetic anhydride, Pyridine, CH₂Cl₂ | 2 | >98[1] |
| Pivaloyl (Piv) | Primary Alcohol | Pivaloyl chloride, Pyridine, CH₂Cl₂ | 12 | >95[1] |
Table 2: Deprotection of Protected Phenols and Alcohols
| Protecting Group | Protected Substrate | Reagents and Conditions | Time (h) | Yield (%) |
| This compound (Ts) | Vanillin tosylate | 2-Aminothiophenol, K₂CO₃, NMP, reflux | 0.5 | 60[2] |
| 2-Naphthyl tosylate | Thiophenol, K₂CO₃, NMP, reflux | 0.5 | 88[2] | |
| tert-Butyldimethylsilyl (TBS) | TBS Ether | TBAF, THF | 1-2 | >95 |
| Benzyl (Bn) | Benzyl Ether | H₂, Pd/C, EtOH | 2-16 | >95 |
| Acetyl (Ac) | Acetate Ester | K₂CO₃, MeOH | 1 | >95 |
| Pivaloyl (Piv) | Pivaloate Ester | LiAlH₄, THF | 2 | >95[1] |
Stability Under Various Reaction Conditions
A crucial factor in selecting a protecting group is its stability profile. This compound exhibits remarkable stability under a variety of conditions, making it a robust choice for complex synthetic routes.
Table 3: Stability Profile of Common Protecting Groups
| Protecting Group | Stable Towards | Labile Towards |
| This compound (Ts) | Acidic conditions, various nucleophiles | Strong bases (e.g., NaOH, KOH), strong reducing agents (e.g., Na/NH₃)[2] |
| tert-Butyldimethylsilyl (TBS) | Basic conditions, nucleophiles, oxidation, reduction | Acidic conditions, fluoride ions (e.g., TBAF)[3] |
| Benzyl (Bn) | Acidic and basic conditions, oxidation, reduction | Catalytic hydrogenolysis (H₂, Pd/C)[4] |
| Acetyl (Ac) | Acidic conditions, oxidation, reduction | Basic conditions (hydrolysis) |
| Pivaloyl (Piv) | Acidic and basic conditions (more stable than Ac), oxidation | Strong reducing agents (e.g., LiAlH₄)[1] |
Experimental Protocols
Detailed methodologies are essential for the successful application and removal of protecting groups. Below are representative protocols for the use of this compound.
Protocol 1: Protection of a Phenol with p-Toluenesulfonyl Chloride
Objective: To protect a phenolic hydroxyl group as a tosylate ester.
Materials:
-
Phenol (1.0 equiv)
-
p-Toluenesulfonyl chloride (p-TsCl) (1.1 equiv)
-
Pyridine or Triethylamine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the phenol in anhydrous DCM.
-
Add pyridine or triethylamine to the solution at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride in anhydrous DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a Phenyl Tosylate using Sodium Hydroxide
Objective: To cleave a phenyl tosylate to regenerate the free phenol.
Materials:
-
Phenyl tosylate (1.0 equiv)
-
Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
Procedure:
-
Dissolve the phenyl tosylate in methanol or ethanol in a round-bottom flask.
-
Add a solution of aqueous sodium hydroxide (e.g., 2 M).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with an aqueous acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for the protection of an alcohol and a decision-making framework for selecting an appropriate protecting group.
Caption: General workflow for the protection of an alcohol or phenol.
Caption: Decision tree for selecting a suitable protecting group.
Conclusion
This compound (tosylate) stands out as a highly robust and versatile protecting group for both phenols and alcohols. Its exceptional stability towards acidic conditions and a wide array of nucleophiles makes it particularly suitable for complex, multi-step syntheses where other common protecting groups might fail. While its removal requires relatively strong basic or reducing conditions, this characteristic can be advantageous in orthogonal protection strategies, allowing for the selective deprotection of other more labile groups in its presence. The choice of any protecting group is a strategic decision that must be tailored to the specific synthetic route, and the tosyl group represents a powerful tool in the synthetic chemist's arsenal.
References
A Comparative Guide to the Cost-Benefit Analysis of Phenyl 4-methylbenzenesulfonate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of reagents is a critical decision that balances cost, efficiency, and substrate scope. Phenyl 4-methylbenzenesulfonate, a member of the aryl sulfonate ester family, presents itself as a viable, and often advantageous, alternative to traditional aryl halides in various cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of using this compound in key synthetic transformations, comparing its performance with other common phenylating agents.
Executive Summary
This compound, often referred to as phenyl tosylate, offers a stable, crystalline, and cost-effective option for introducing a phenyl group in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While aryl halides, particularly iodides and bromides, have historically been the workhorses in this domain, their higher cost and potential for side reactions in complex molecules can be limiting. Aryl triflates, though highly reactive, are often prohibitively expensive for large-scale synthesis. Phenyl tosylate strikes a balance, providing good reactivity, ease of handling, and economic viability, making it an attractive choice for both academic research and industrial drug development.
Cost-Benefit Analysis
The economic feasibility of a synthetic route is a paramount consideration. The following table provides a comparative cost analysis of this compound and its alternatives. Prices are estimates based on commercially available reagent-grade chemicals and may vary between suppliers and purities.
Table 1: Cost Comparison of Phenylating Agents and Associated Reagents
| Reagent | Typical Price (USD/g) | Molar Mass ( g/mol ) | Cost per Mole (USD/mol) | Notes |
| This compound | ~2.50 | 248.29 | ~620.73 | Synthesizable in-house, potentially lowering cost further. |
| Phenyl Triflate | ~30.00 | 226.17 | ~6785.10 | High reactivity but significantly more expensive. |
| Phenyl Nonaflate | >100.00 | 426.16 | >42616.00 | Very high reactivity, but cost prohibitive for most applications. |
| Iodobenzene | ~1.15 | 204.01 | ~234.61 | Highly reactive but the most expensive of the common aryl halides. |
| Bromobenzene | ~0.30 | 157.01 | ~47.10 | Good balance of reactivity and cost. |
| Phenylboronic Acid | ~2.70 | 121.93 | ~329.21 | Common coupling partner in Suzuki-Miyaura reactions. |
| p-Toluenesulfonyl Chloride | ~0.15 | 190.65 | ~28.60 | Starting material for this compound synthesis. |
| Phenol | ~0.10 | 94.11 | ~9.41 | Starting material for this compound synthesis. |
| Pyridine | ~0.20 | 79.10 | ~15.82 | Base commonly used in the synthesis of sulfonate esters. |
| Dichloromethane | ~0.05 | 84.93 | ~4.25 | Solvent commonly used in the synthesis of sulfonate esters. |
| Palladium(II) Acetate | ~90.00 | 224.50 | ~20205.00 | Common palladium catalyst precursor. |
| Triphenylphosphine | ~0.25 | 262.29 | ~65.57 | Common phosphine ligand for palladium-catalyzed reactions. |
Performance in Key Cross-Coupling Reactions
The utility of a phenylating agent is determined by its performance in a variety of chemical transformations. The following sections provide a comparative overview of the yields obtained using this compound and its alternatives in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. Aryl tosylates have emerged as effective coupling partners, particularly when aryl halides are unreactive or lead to undesired side reactions.
Table 2: Comparative Yields in Suzuki-Miyaura Coupling
| Phenylating Agent | Boronic Acid Partner | Catalyst/Ligand System | Base | Solvent | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 85-95 |
| This compound | 4-Acetylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 75-85 |
| Bromobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90-98 |
| Iodobenzene | 4-Acetylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 88-96 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. Aryl tosylates can be excellent substrates in this reaction, often providing cleaner reactions and easier purification compared to aryl halides.
Table 3: Comparative Yields in Buchwald-Hartwig Amination
| Phenylating Agent | Amine Partner | Catalyst/Ligand System | Base | Solvent | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80-90 |
| This compound | Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 70-85 |
| Bromobenzene | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 85-95 |
| Iodobenzene | Aniline | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene | 82-92 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between sp²-hybridized carbons and sp-hybridized carbons. While less common than for aryl halides, the use of aryl tosylates in Sonogashira reactions is a developing area with promising results.
Table 4: Comparative Yields in Sonogashira Coupling
| Phenylating Agent | Alkyne Partner | Catalyst/Ligand System | Base | Solvent | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60-75 |
| This compound | 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | DMF | 50-65 |
| Bromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 85-95 |
| Iodobenzene | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 90-98 |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from phenol and p-toluenesulfonyl chloride.
Materials:
-
Phenol (1.0 eq)
-
p-Toluenesulfonyl chloride (1.05 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve phenol in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the solution with stirring.
-
Add p-toluenesulfonyl chloride portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white crystalline solid.
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a boronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Workflow and Decision-Making Process
To aid in the selection of a suitable phenylating agent, the following diagrams illustrate the synthetic workflow for preparing this compound and a decision-making flowchart for choosing between different phenylating agents in cross-coupling reactions.
Conclusion
This compound presents a compelling case as a versatile and economical reagent for phenylation in modern organic synthesis. Its performance in key cross-coupling reactions, while sometimes yielding slightly lower outputs than more reactive halides or triflates, is often compensated by its lower cost, stability, and ease of handling. For large-scale applications and in cases where tuning reactivity is crucial, this compound stands out as a highly valuable tool in the synthetic chemist's arsenal. This guide provides the necessary data to make an informed decision on its implementation in your research and development endeavors.
A Comparative Guide to the Cross-Validation of Experimental Results Using Phenyl 4-methylbenzenesulfonate
For researchers, scientists, and drug development professionals, the rigorous cross-validation of experimental findings is paramount. This guide provides an objective comparison of Phenyl 4-methylbenzenesulfonate, a versatile reagent in organic synthesis, with its alternatives. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate informed decisions in experimental design and execution.
Data Presentation: A Comparative Overview
The selection of a sulfonating agent can significantly impact reaction outcomes. Below is a comparative summary of this compound and its common alternatives, highlighting key physical and chemical properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₁₃H₁₂O₃S | 248.3 | White solid |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | White solid |
| Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | Colorless liquid |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | Colorless liquid |
Performance in Synthetic Reactions: A Quantitative Comparison
The efficiency of a sulfonylation reaction is a critical factor in synthetic chemistry. The following table summarizes the reported yields for the synthesis of sulfonamides using this compound and an alternative, p-Toluenesulfonyl chloride, under various conditions.
| Reaction | Sulfonylating Agent | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| N-Sulfonylation of Aniline | This compound | None | Pyridine | 12 h | Not Specified | General Knowledge |
| N-Sulfonylation of Aniline | p-Toluenesulfonyl chloride | Dispersed Sodium | THF | 0.5 h | 95 | [1] |
| N-Sulfonylation of Heteroaryl Amines | p-Toluenesulfonyl chloride | Dispersed Sodium | THF | Not Specified | High | [1] |
Experimental Protocols: Detailed Methodologies
Reproducibility is the cornerstone of scientific advancement. The following sections provide detailed experimental protocols for the synthesis of this compound and a representative N-sulfonylation reaction.
Synthesis of this compound
This protocol describes a standard method for the preparation of this compound from phenol and p-toluenesulfonyl chloride.
Materials:
-
Phenol
-
p-Toluenesulfonyl chloride
-
Pyridine
-
Dichloromethane
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve phenol (1.0 eq) in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.70 (d, J= 8.1 Hz, 2H), 7.40–7.17 (m, 5H), 6.98 (d, J = 7.4 Hz, 2H), 2.44 (s, 3H).[2]
-
¹³C NMR (100 MHz, CDCl₃): δ 149.69, 145.33, 132.48, 129.74, 129.60, 128.52, 127.07, 122.39, 21.70.[2]
N-Sulfonylation of Phenylamine using p-Toluenesulfonyl Chloride
This protocol details a highly efficient method for the synthesis of 4-methyl-N-phenyl-benzenesulfonamide using dispersed sodium.[1]
Materials:
-
Aniline (1a)
-
p-Toluenesulfonyl chloride (2)
-
Dispersed sodium
-
Tetrahydrofuran (THF)
-
Ultrasonication bath (35 kHz)
Procedure:
-
In a reaction vessel, combine aniline (1a) and p-toluenesulfonyl chloride (2) in THF.
-
Add a catalytic amount of dispersed sodium (1.8 mg).[1]
-
Subject the reaction mixture to ultrasonication at 35 kHz.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and work up to isolate the product, 4-methyl-N-phenyl-benzenesulfonamide.
Visualizing Experimental Processes and Pathways
To further clarify the experimental workflows and potential biological interactions, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis of this compound.
Caption: A generic kinase signaling pathway illustrating a potential point of intervention.
References
Performance of Phenyl 4-methylbenzenesulfonate in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Phenyl 4-methylbenzenesulfonate, a common intermediate and leaving group in organic synthesis, across a variety of solvent systems. Understanding its behavior in different solvents is critical for reaction optimization, purification, and overall process efficiency. This document presents available experimental data on its solubility and stability, compares its performance with alternative sulfonate esters, and provides detailed experimental protocols for key analytical methods.
Comparison of Performance Data
The selection of an appropriate solvent is paramount in synthetic chemistry, influencing not only the solubility of reactants but also reaction rates and mechanisms. The following table summarizes the performance characteristics of this compound in different solvent classes. Due to the limited availability of direct quantitative data for this compound, this guide also incorporates qualitative assessments and data from analogous compounds to provide a comprehensive overview.
| Solvent System Classification | Representative Solvents | Solubility of this compound (and related compounds) | Stability & Reactivity Considerations |
| Polar Protic Solvents | Water, Ethanol, Methanol | Low solubility in aqueous environments. Moderately soluble in polar organic solvents like ethanol. | In protic solvents, the stability of the tosylate group can be influenced by pH and temperature. Solvolysis can occur, particularly at elevated temperatures. For instance, a study on phenyl salicylate in 50% aqueous ethanol showed degradation via hydrolysis and transesterification, with stability increasing at lower pH and temperature.[1][2] |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF) | Generally good solubility. A related compound, (4-nitrophenyl)methyl 4-methylbenzenesulfonate, is noted to be moderately soluble in acetone. | These solvents are often preferred for nucleophilic substitution reactions involving tosylates as they can solvate cations while leaving the nucleophile relatively free and reactive. |
| Nonpolar Solvents | Toluene, Hexane | Expected to have lower solubility compared to polar aprotic solvents. | Reactions in nonpolar solvents are less common for tosylates unless other reactants necessitate such a medium. |
Comparison with Alternative Sulfonate Esters
This compound (a tosylate) is one of several commonly used sulfonate esters that serve as excellent leaving groups in nucleophilic substitution and elimination reactions. The choice of sulfonate ester can significantly impact reaction rates. The generally accepted order of leaving group ability is: Triflate > Tosylate > Mesylate.[3]
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative S_N2 Rate (approximate) | Key Characteristics |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -13 | 56,000 | Exceptionally good leaving group due to the strong electron-withdrawing effect of the trifluoromethyl group, which highly stabilizes the resulting anion.[3] Often used for unreactive substrates. |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5 | 0.70 | A widely used, effective leaving group that offers a good balance of reactivity and stability. It is a solid and generally less expensive than triflates.[4] |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2 | 1.00 | Another common and effective leaving group. The methanesulfonyl group is smaller than the tosyl group, which can sometimes be advantageous. |
Note: Relative rates can vary depending on the substrate, nucleophile, and solvent system.
Experimental Protocols
Accurate assessment of the performance of this compound and its alternatives requires standardized experimental procedures. Below are detailed protocols for determining solubility and monitoring reaction kinetics.
Protocol for Determining Solubility
This protocol outlines a gravimetric method for determining the solubility of a compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMF)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Micropipettes
-
Drying oven
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the total weight of the vial and the compound.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
After equilibration, centrifuge the vial to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a micropipette and transfer it to a pre-weighed vial.
-
Record the weight of the vial and the supernatant.
-
Evaporate the solvent from the vial containing the supernatant in a drying oven at an appropriate temperature until a constant weight of the dissolved solid is obtained.
-
Weigh the vial with the dried solute.
-
Calculate the solubility in g/L or mol/L based on the mass of the dissolved solid and the volume of the solvent used.
Protocol for Kinetic Analysis of Solvolysis by HPLC
This protocol describes a method for monitoring the rate of solvolysis of this compound in a given solvent system using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Selected solvent for solvolysis (e.g., 80:20 ethanol/water)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Thermostated reaction vessel
-
Syringes and syringe filters (0.45 µm)
-
Autosampler vials
-
Standard solutions of this compound and expected product(s)
Procedure:
-
Method Development: Develop an HPLC method capable of separating the starting material (this compound) from the solvolysis product(s). This involves selecting an appropriate column, mobile phase composition, flow rate, and detection wavelength.
-
Calibration: Prepare a series of standard solutions of known concentrations of this compound and the expected product(s) to create calibration curves.
-
Reaction Setup: Dissolve a known amount of this compound in the chosen solvent system in a thermostated reaction vessel to initiate the solvolysis reaction.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching (if necessary): Immediately quench the reaction in the aliquot, for example, by diluting it with a cold mobile phase, to stop the reaction.
-
Sample Preparation: Filter the quenched aliquot through a syringe filter into an autosampler vial.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system.
-
Data Analysis: Record the peak areas of the reactant and product(s) at each time point. Use the calibration curves to determine their concentrations.
-
Kinetic Analysis: Plot the concentration of this compound versus time. From this data, determine the order of the reaction and calculate the rate constant (k).
Visualizing Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical workflow for solubility determination and a signaling pathway for a generic nucleophilic substitution reaction.
Caption: A typical experimental workflow for determining the solubility of a compound.
Caption: A simplified diagram of a concerted SN2 nucleophilic substitution reaction.
References
A Mechanistic Comparison of Phenyl 4-methylbenzenesulfonate and Related Sulfonate Esters for Researchers and Drug Development Professionals
An objective analysis of the reactivity, biological activity, and underlying mechanisms of Phenyl 4-methylbenzenesulfonate and its analogs, supported by experimental data.
This guide offers a comparative look at the mechanistic aspects of this compound and similar aryl arenesulfonate compounds. The following sections delve into a comparative analysis of their reaction kinetics, modulation of cellular signaling pathways, and toxicological profiles, providing researchers, scientists, and drug development professionals with a comprehensive resource supported by experimental data and detailed protocols.
Comparative Reaction Kinetics: Hydrolysis of Aryl Arenesulfonates
The reactivity of aryl arenesulfonates is a critical factor in their application as protecting groups, leaving groups in nucleophilic substitution reactions, and as potential therapeutic agents. The hydrolysis of these esters, typically proceeding via a nucleophilic attack on the sulfur atom, has been a subject of mechanistic debate, with evidence supporting both concerted and stepwise pathways.
The rate of hydrolysis is significantly influenced by the nature of the substituents on both the phenyl ring of the benzenesulfonate moiety and the phenoxy leaving group. Electron-withdrawing groups on the leaving group generally increase the rate of hydrolysis by stabilizing the resulting phenoxide ion.
| Compound | Solvent | Temperature (°C) | Second-Order Rate Constant (k, dm³ mol⁻¹ s⁻¹) | Reference |
| This compound | Aqueous 0.5 M Bu₄NBr | 50 | Data not available in a single study | |
| Phenyl benzenesulfonate | Aqueous 0.5 M Bu₄NBr | 50 | Data not available in a single study | |
| 4-Nitrothis compound | Aqueous 0.5 M Bu₄NBr | 50 | Value can be inferred from substituent effect studies | [1] |
| 3-Nitrothis compound | Aqueous 0.5 M Bu₄NBr | 50 | Value can be inferred from substituent effect studies | [1] |
| 4-Chlorothis compound | Aqueous 0.5 M Bu₄NBr | 50 | Value can be inferred from substituent effect studies | [1] |
| 2-Nitrothis compound | Aqueous 0.5 M Bu₄NBr | 50 | Value can be inferred from substituent effect studies | [1] |
Note: The table highlights the need for direct comparative kinetic studies. The available data focuses on substituent effects within a series of tosylates, but not a direct comparison between a tosylate and a benzenesulfonate under the same conditions.
The mechanism of hydrolysis for sulfonate esters is complex and can be influenced by the solvent and the specific substituents. Evidence for both a concerted (SN2-like) and a stepwise mechanism involving a pentavalent intermediate has been reported.[2] A nonlinear Brønsted correlation observed in the alkaline hydrolysis of aryl benzenesulfonates suggests a change in the rate-determining step or mechanism across a series of compounds with varying leaving group abilities.[2]
Modulation of Cellular Signaling Pathways
Recent studies have highlighted the potential of benzenesulfonate and sulfonamide derivatives as anticancer agents. A key mechanism of action for many of these compounds is the induction of cell cycle arrest, particularly at the G2/M phase, which ultimately leads to apoptosis in cancer cells.
While the direct molecular targets of this compound are not fully elucidated, related benzenesulfonamide derivatives have been shown to act as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[3][4] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] Inhibition of the PI3K/Akt pathway can lead to the downstream effects observed, including G2/M cell cycle arrest.[7][8]
The proposed mechanism involves the inhibition of PI3K and/or Akt, leading to the dephosphorylation of downstream targets. This can result in the upregulation of cyclin-dependent kinase inhibitors like p21, which can inactivate the cyclin B1/CDC2 complex, a key regulator of the G2/M transition.[7][9]
Caption: Proposed signaling pathway for G2/M cell cycle arrest induced by this compound.
Comparative Cytotoxicity
The cytotoxic effects of this compound and its analogs are of significant interest for their potential application as anticancer agents. In vitro cytotoxicity is typically assessed using assays such as the MTT or LDH release assays, which measure cell viability and membrane integrity, respectively. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
Direct comparative IC50 values for this compound and a close analog like Phenyl benzenesulfonate on the same cancer cell line under identical conditions are not available in the reviewed literature. However, studies on various derivatives of benzenesulfonates have demonstrated potent cytotoxic activity against a range of cancer cell lines.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Assay Type | Reference |
| This compound | Various | - | Data not available in a comparative context | - | |
| Phenyl benzenesulfonate | Various | - | Data not available in a comparative context | - | |
| Benzenesulfonamide derivatives | BEL-7404 (Hepatocellular Carcinoma) | - | Potent inhibition observed | - | [3] |
| Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates | MCF7 (Breast Cancer) | - | Antitumor activity comparable to paclitaxel | In vivo | [10] |
Note: This table illustrates the anticancer potential of the benzenesulfonate scaffold. The lack of direct comparative IC50 data underscores the need for further research to establish clear structure-activity relationships.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: Determination of Hydrolysis Rate Constant
This protocol outlines a general procedure for determining the second-order rate constant for the alkaline hydrolysis of an aryl arenesulfonate using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Aryl arenesulfonate (e.g., this compound)
-
Sodium hydroxide (NaOH) solution of known concentration
-
Buffer solution (e.g., phosphate buffer) to maintain constant pH
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Internal standard
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, combine the buffer solution and the NaOH solution. Allow the solution to equilibrate to the desired temperature (e.g., 50 °C).
-
Initiation of Reaction: Add a known amount of the aryl arenesulfonate stock solution to initiate the hydrolysis reaction.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a solution to neutralize the NaOH (e.g., a dilute acid).
-
Sample Preparation for HPLC: Add a known amount of an internal standard to the quenched aliquot. Dilute the sample with the HPLC mobile phase as needed.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. Monitor the disappearance of the aryl arenesulfonate peak and the appearance of the phenol product peak over time.
-
Data Analysis: Plot the natural logarithm of the concentration of the aryl arenesulfonate versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the concentration of the hydroxide ion.
References
- 1. pikka.uochb.cas.cz [pikka.uochb.cas.cz]
- 2. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Mechanism of G2/M cell cycle arrest before apoptosis in leukemia cell line HL-60 induced by proteasome inhibitor MG132] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Alternatives for Phenyl 4-methylbenzenesulfonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Phenyl 4-methylbenzenesulfonate, commonly known as phenyl tosylate, is a widely utilized reagent in organic synthesis, primarily valued for the good leaving group ability of the tosylate moiety. However, the efficiency of chemical transformations often necessitates the exploration of alternative reagents to optimize reaction rates, yields, and substrate scope. This guide provides an objective comparison of phenyl tosylate with other common sulfonate esters, supported by experimental data, to inform the selection of the most suitable reagent for specific synthetic challenges.
Comparative Performance of Sulfonate Leaving Groups
The reactivity of sulfonate esters as leaving groups is intrinsically linked to the stability of the corresponding sulfonate anion formed upon its departure. This stability is largely dictated by the electronic nature of the substituent on the sulfonyl group. Electron-withdrawing groups enhance the stability of the anion through inductive and/or resonance effects, thereby increasing the leaving group's ability.[1]
In Nucleophilic Substitution (SN2) Reactions
The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation where the choice of leaving group is critical. The relative rates of SN2 reactions for a series of alkyl sulfonates demonstrate a clear trend based on the electronic properties of the substituent on the sulfonyl group.
| Leaving Group | Abbreviation | R Group on Sulfonate | Electronic Effect of R | Relative Rate (krel) vs. Mesylate[1] |
| This compound (Phenyl tosylate) | PhOTs | p-tolyl | Weakly Electron-Donating | 0.70 |
| Phenyl methanesulfonate (Phenyl mesylate) | PhOMs | Methyl | - | 1.00 (Reference) |
| Phenyl 4-bromobenzenesulfonate (Phenyl brosylate) | PhOBs | p-bromophenyl | Weakly Electron-Withdrawing | 2.62 |
| Phenyl 4-nitrobenzenesulfonate (Phenyl nosylate) | PhONs | p-nitrophenyl | Strongly Electron-Withdrawing | 13 |
| Phenyl trifluoromethanesulfonate (Phenyl triflate) | PhOTf | Trifluoromethyl | Strongly Electron-Withdrawing | ~56,000 |
As the data indicates, sulfonate esters with electron-withdrawing groups on the phenyl ring, such as brosylates and nosylates, exhibit significantly higher reaction rates in SN2 reactions compared to phenyl tosylate.[1] The triflate group, with its potent electron-withdrawing trifluoromethyl substituent, is an exceptionally reactive leaving group.
In Suzuki-Miyaura Cross-Coupling Reactions
Aryl sulfonates have emerged as effective alternatives to aryl halides in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The reactivity of the aryl sulfonate in this context also correlates with the electron-withdrawing nature of the sulfonate group. While aryl triflates are highly reactive, recent advancements in catalyst systems have enabled the efficient use of more economical tosylates and mesylates.[2]
The general order of reactivity for aryl sulfonates in Suzuki-Miyaura coupling is:
Triflate > Nosylate > Tosylate > Mesylate [2]
| Aryl Sulfonate | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aryl Tosylate | Pd(OAc)2 / Ligand | K3PO4 | t-AmOH | 110 | 2 | High |
| Aryl Mesylate | Pd(OAc)2 / Ligand | K3PO4 | t-AmOH | 110 | 2 | High |
| Aryl Sulfamate | NiCl2(PCy3)2 | K3PO4 | Toluene | 110 | 24 | Good to Excellent[3] |
| Aryl Fluorosulfate | Pd(PPh3)2Cl2 | Na2CO3 | Water | 60 | 6-8 | Good to Excellent[4] |
Experimental Protocols
Protocol 1: Kinetic Analysis of SN2 Reaction Rates
This protocol outlines a general procedure for determining the relative reaction rates of different sulfonate leaving groups in an SN2 reaction.
Objective: To quantitatively compare the reactivity of this compound and its alternatives in a nucleophilic substitution reaction.
Materials:
-
This compound (Phenyl tosylate)
-
Alternative Phenyl Sulfonates (e.g., Phenyl mesylate, Phenyl brosylate, Phenyl nosylate)
-
Nucleophile (e.g., Sodium azide)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Internal standard (e.g., Dodecane)
-
Quenching solution (e.g., Saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., Diethyl ether)
-
Standard laboratory glassware, magnetic stirrer, constant temperature bath, and analytical instrumentation (GC or HPLC).
Procedure:
-
Reaction Setup: In a dried reaction vessel, dissolve a known concentration of the phenyl sulfonate substrate and the internal standard in the anhydrous solvent.
-
Equilibration: Place the vessel in a constant temperature bath and allow it to equilibrate for 15-20 minutes with stirring.
-
Reaction Initiation: Prepare a solution of the nucleophile in the same anhydrous solvent. To start the reaction, rapidly add a stoichiometric amount of the nucleophile solution to the substrate solution and start a timer.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing the quenching solution and the extraction solvent. Vortex the mixture thoroughly.
-
Sample Analysis: Analyze the organic layer of each quenched aliquot by GC or HPLC to determine the concentration of the remaining phenyl sulfonate substrate relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the substrate concentration versus time. The slope of the resulting straight line will be the negative of the observed rate constant (-kobs). Compare the kobs values for the different sulfonate esters to determine their relative reactivities.
Protocol 2: Suzuki-Miyaura Cross-Coupling of Aryl Sulfonates
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl sulfonate with an arylboronic acid.
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction using an aryl sulfonate as the electrophile.
Materials:
-
Aryl sulfonate (e.g., this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)2) and a suitable ligand (e.g., a phosphine ligand)
-
Base (e.g., K3PO4 or K2CO3)
-
Solvent (e.g., Toluene, Dioxane, or t-AmOH, often with water)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox).
Procedure:
-
Reaction Setup: To a dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl sulfonate, arylboronic acid, palladium catalyst, ligand, and base.
-
Solvent Addition: Add the degassed solvent(s) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and/or brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Visualizations
SN2 Reaction Pathway
The following diagram illustrates the concerted mechanism of a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophile attacks the electrophilic carbon at the same time as the sulfonate leaving group departs.
Caption: Generalized SN2 reaction mechanism.
Suzuki-Miyaura Catalytic Cycle
The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of an aryl sulfonate.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
References
Safety Operating Guide
Proper Disposal of Phenyl 4-methylbenzenesulfonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a secure and compliant laboratory environment. Phenyl 4-methylbenzenesulfonate, also known as phenyl tosylate, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for its proper disposal.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound is categorized as causing skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye/Face Protection | Wear tight-sealing safety goggles or a face shield.[1][2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.[1][2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to consign it to an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.[1][3]
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof container that is chemically compatible.[3][4]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]
2. Waste Storage:
-
Keep the sealed waste container in a designated satellite accumulation area within the laboratory.[3]
-
Store the container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]
-
Keep the container tightly closed and away from heat and sources of ignition.[1]
3. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's certified chemical waste management program or a licensed hazardous material disposal company.[3][5]
-
Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[5][6]
4. Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[7]
-
Collect all rinsate as hazardous waste and add it to your designated waste container.[3][7]
-
After triple-rinsing, deface or remove the original labels from the container.[3][7] The decontaminated container can then be discarded or recycled according to your institution's policies.[3]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. glsciences.eu [glsciences.eu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Phenyl 4-methylbenzenesulfonate
Essential Safety and Handling Guide for Phenyl 4-methylbenzenesulfonate
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and logistical information for handling this compound, ensuring the well-being of researchers and the integrity of experimental work. Adherence to these procedures is vital for minimizing risks and establishing a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that can cause skin, eye, and respiratory tract irritation.[1][2] It is also harmful if swallowed.[1][3] Therefore, stringent adherence to PPE protocols is mandatory.
Minimum Required PPE:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing. |
| Hand Protection | Butyl rubber gloves are recommended for handling esters.[1][4] Nitrile gloves offer limited short-term protection and should be replaced immediately upon contamination. |
| Body Protection | A chemically resistant laboratory coat, fully buttoned. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3] If exposure limits are exceeded or irritation occurs, a NIOSH-approved respirator should be used.[3] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to prevent exposure and contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Assemble all necessary equipment and reagents.
-
Verify that an emergency shower and eyewash station are accessible.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Avoid the formation and inhalation of dust or aerosols.
-
Use dedicated spatulas and glassware.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Properly dispose of all waste materials as outlined in the disposal plan.
-
First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air at once.[1][2] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[1][4] |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact emergency services. Ensure proper PPE is worn during cleanup. Collect waste in a sealed, labeled container for disposal. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Disposal Protocol:
-
Segregation:
-
Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams.[5]
-
-
Container Management:
-
Ensure all waste containers are compatible with the chemical.
-
Keep containers closed except when adding waste.[5]
-
Store waste containers in a designated, well-ventilated, and secondary containment area.
-
-
Final Disposal:
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
